GSK2606414
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N5O/c1-31-12-18(21-22(28)29-13-30-23(21)31)15-5-6-19-16(11-15)7-8-32(19)20(33)10-14-3-2-4-17(9-14)24(25,26)27/h2-6,9,11-13H,7-8,10H2,1H3,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXVRXARNAVBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337531-36-8 | |
| Record name | 7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337531-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK-2606414 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337531368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2606414 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPP2K6EFW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK2606414: A Deep Dive into its Function as a PERK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
GSK2606414 is a highly potent and selective, orally bioavailable inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical component of the Unfolded Protein Response (UPR).[1][2][3] This technical guide provides an in-depth analysis of the function, mechanism of action, and experimental validation of this compound, tailored for professionals in the fields of biomedical research and drug development.
Core Function and Mechanism of Action
The endoplasmic reticulum (ER) is a central organelle for protein folding and modification. Various cellular stressors can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. The UPR is a sophisticated signaling network that aims to restore ER function. PERK is one of the three main sensors of the UPR, alongside IRE1α and ATF6.[4][5]
Under ER stress, PERK is activated through autophosphorylation.[5] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[4][6] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[6][7] ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[8][9]
This compound functions as an ATP-competitive inhibitor of PERK's kinase activity.[10] By binding to the ATP-binding pocket of PERK, this compound prevents its autophosphorylation and subsequent phosphorylation of eIF2α. This blockade effectively shuts down the PERK branch of the UPR, preventing the downstream signaling cascade that includes ATF4 and CHOP activation.[8][9]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized across various assays and cell lines.
| Parameter | Value | Context | Reference |
| IC50 (in vitro) | 0.4 nM | Cell-free PERK kinase assay | [1][3][11] |
| IC50 (cellular) | <0.3 µM | Inhibition of PERK autophosphorylation in A549 cells | [1] |
| IC50 (cellular) | 1.7 µM | Inhibition of cell proliferation in ARPE-19 cells (72h) | [6] |
| Selectivity | >100-fold | Over other eIF2α kinases (PKR, GCN2, HRI) | [1][3] |
| Selectivity | >1000-fold | Over EIF2AK1 (HRI) and EIF2AK2 (PKR) | [12] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the PERK signaling pathway and the point of intervention by this compound.
Caption: The PERK signaling pathway under ER stress and its inhibition by this compound.
Experimental Protocols
In Vitro Human PERK Kinase Assay
This assay quantifies the inhibitory activity of this compound on PERK in a cell-free system.
Methodology:
-
Reaction Setup: Recombinant human PERK kinase domain (20 nM) is incubated with ATP (10 µM) and a biotinylated peptide substrate corresponding to the eIF2α Ser51 region (500 nM).[3] The reaction is carried out in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).[3]
-
Inhibitor Addition: this compound is added at varying concentrations (e.g., 0.001–1000 nM).[3]
-
Incubation: The mixture is incubated at 30°C for 60 minutes to allow the kinase reaction to proceed.[3]
-
Detection: The level of peptide phosphorylation is quantified, typically using a fluorescence-based method or radiometric assay.
-
Data Analysis: The results are recorded as IC50 values, which represent the concentration of this compound required to inhibit 50% of PERK kinase activity.[1][3] The data are fitted to a four-parameter logistic function.[1]
Cellular Assay for PERK Inhibition
This protocol assesses the ability of this compound to inhibit PERK activation within a cellular context.
Methodology:
-
Cell Culture: Human cell lines (e.g., A549, HCT116, ARPE-19) are cultured in appropriate media.[1][6]
-
Inhibitor Pre-treatment: Cells are pre-treated with this compound at various concentrations for a specified duration (e.g., 1 hour).[6]
-
ER Stress Induction: ER stress is induced using an agent such as thapsigargin or tunicamycin.[1] For example, cells can be stimulated with thapsigargin for 2 hours.[1]
-
Cell Lysis: After treatment, cells are lysed to extract total protein.[1]
-
Western Blot Analysis: Protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against phosphorylated PERK (p-PERK), total PERK, phosphorylated eIF2α (p-eIF2α), total eIF2α, ATF4, and CHOP.
-
Quantification: The band intensities are quantified to determine the extent of inhibition of PERK autophosphorylation and downstream signaling events.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.
Caption: A generalized experimental workflow for characterizing this compound's cellular effects.
Applications and Therapeutic Potential
This compound's ability to modulate the UPR has positioned it as a valuable tool for investigating the role of PERK in various diseases and as a potential therapeutic agent.
-
Neurodegenerative Diseases: The UPR is implicated in the pathogenesis of diseases like Alzheimer's, Parkinson's, and prion diseases.[2][8] In animal models of prion disease, this compound was shown to be neuroprotective, preventing cognitive deficits.[2] It has also demonstrated protective effects against neurotoxins in models of Parkinson's disease.[4]
-
Oncology: Cancer cells often experience high levels of ER stress due to rapid proliferation and nutrient deprivation. They can co-opt the UPR to promote survival.[4] this compound has been shown to inhibit tumor growth in xenograft models of human pancreatic cancer and demonstrates anti-proliferative effects in multiple myeloma cells.[1][10]
-
Other Indications: Research has explored the role of this compound in mitigating high glucose-induced neurotoxicity, suggesting potential relevance for diabetic neuropathy.[8][9] It has also been investigated for its effects on retinal pigment epithelial cells and in the context of viral infections.[6][7]
Limitations and Side Effects
Despite its therapeutic potential, the systemic inhibition of PERK is not without challenges. PERK plays a crucial role in glucose homeostasis and insulin production in the pancreas.[2][4] Consequently, treatment with this compound in animal models has been associated with side effects such as weight loss and elevated blood glucose levels, indicating potential pancreatic toxicity.[2][4] These findings highlight the need for careful consideration of the therapeutic window and potential for targeted delivery strategies in future drug development efforts. Additionally, some studies have noted PERK-independent effects of this compound, such as the inhibition of RIPK1 kinase, which should be considered when interpreting experimental results.[8][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | PERK inhibitor | CAS 1337531-36-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The PERK Inhibitor this compound Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. mdpi.com [mdpi.com]
GSK2606414 discovery and development timeline
An In-depth Technical Guide to the Discovery and Development of GSK2606414
Executive Summary
This compound is a pioneering, potent, and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical component of the unfolded protein response (UPR). Discovered by GlaxoSmithKline and first reported in 2012, it emerged from a focused effort to identify modulators of the UPR for therapeutic applications, particularly in oncology. As a first-in-class, orally bioavailable PERK inhibitor, this compound has been an invaluable tool for elucidating the role of the PERK pathway in various disease models, including cancer and neurodegenerative disorders. This document provides a comprehensive overview of its discovery, mechanism of action, key preclinical findings, and the experimental methodologies employed in its characterization.
Discovery and Development Timeline
The development of this compound was a landmark in the study of the UPR. The timeline below outlines the key milestones in its progression from discovery to its use as a critical research tool.
-
Prior to 2012: Research into the unfolded protein response identified PERK as a potential therapeutic target in cancer, due to its role in promoting cell survival under the stressful conditions of the tumor microenvironment.
-
2012: The discovery of this compound is first published by Axten et al. in the Journal of Medicinal Chemistry.[1][2][3][4] The discovery was the result of screening a proprietary kinase inhibitor library, followed by lead optimization guided by the crystal structure of human PERK.[1][2][3] The compound is presented as a potent, selective, and orally available PERK inhibitor.[1][2][3][5]
-
2013: A pivotal study by Moreno et al. demonstrates that oral administration of this compound prevents neurodegeneration and clinical signs of prion disease in mice.[5][6][7][8] This highlights the therapeutic potential of PERK inhibition in neurodegenerative diseases.[5][6] However, the study also reports side effects, including weight loss and elevated blood glucose levels, due to PERK's role in pancreatic function.[5][6]
-
2013: A subsequent paper from GlaxoSmithKline describes the discovery of GSK2656157, an optimized analog of this compound, developed to improve upon the physicochemical properties and pharmacokinetic profile of the parent compound.[9]
-
2014-Present: this compound becomes a widely used tool compound in preclinical research to investigate the role of the PERK pathway in a multitude of diseases, including various cancers, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and as a potential sensitizer for virotherapy.[10][11][12]
-
2017: A study reveals that this compound and its analog GSK2656157 also act as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), suggesting a potential for off-target effects that are independent of PERK inhibition.[13]
To date, there is no public record of this compound entering clinical trials. Its development trajectory suggests a transition from a potential clinical candidate to a benchmark research tool, likely due to its side-effect profile and the development of the improved analog, GSK2656157.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of PERK.[14] In the unfolded protein response, the accumulation of misfolded proteins in the endoplasmic reticulum (ER) lumen causes the dissociation of BiP (Binding immunoglobulin protein) from the luminal domain of PERK, leading to PERK's oligomerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, it also promotes the preferential translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress response, amino acid metabolism, and, under prolonged stress, apoptosis (e.g., via the transcription factor CHOP).
This compound binds to the ATP-binding pocket of the PERK kinase domain, preventing its autophosphorylation and subsequent activation. This blocks the downstream signaling cascade, including the phosphorylation of eIF2α and the translation of ATF4.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Parameter | Value | Reference |
|---|---|---|---|
| PERK (EIF2AK3) | IC50 | 0.4 nM | [15][16][17][18] |
| HRI (EIF2AK1) | Selectivity | >1000-fold vs PERK | [17] |
| PKR (EIF2AK2) | Selectivity | >1000-fold vs PERK | [17] |
| Other EIF2AKs | Selectivity | >100-fold vs PERK | [15][16] |
| c-KIT | IC50 | 150-1000 nM | |
| Aurora Kinase B | IC50 | 150-1000 nM | |
| RIPK1 | IC50 | 26 nM | [13] |
| CYP2C8 | IC50 | 0.89 µM | |
Table 2: Mouse Pharmacokinetic Profile
| Parameter | Route | Dose | Value | Reference |
|---|---|---|---|---|
| Cmax | Oral | 30 mg/kg | 2.8 µM | [16] |
| Tmax | Oral | 30 mg/kg | 1 hour | [16] |
| t1/2 (half-life) | Oral | 30 mg/kg | 4.2 hours | [16] |
| F (Oral Bioavailability) | Oral | 30 mg/kg | 45% | [16] |
| CL (Clearance) | IV | 10 mg/kg | 12 mL/min/kg | [16] |
| Vd (Volume of Distribution) | IV | 10 mg/kg | 0.8 L/kg | [16] |
| Brain/Plasma Ratio | Oral | 30 mg/kg | 0.44 (at 2h) |[16] |
Key Preclinical Studies
This compound has been evaluated in numerous preclinical models.
-
Oncology: In the initial discovery paper, this compound was shown to inhibit the growth of a human pancreatic tumor (BxPC3) xenograft in mice in a dose-dependent manner.[15] This provided the foundational proof-of-concept for PERK inhibition as an anti-cancer strategy.
-
Neurodegeneration: The most cited efficacy study demonstrated that oral treatment with this compound in a mouse model of prion disease prevented the development of clinical symptoms, memory deficits, and neuronal loss.[6][7][8][10] Treatment was effective even when initiated after the onset of early behavioral deficits.[8] This study established a direct link between the UPR and neurodegeneration, opening a new avenue for therapeutic exploration.[6][11]
-
Virotherapy: More recent studies have explored using this compound to enhance the efficacy of oncolytic viruses. For instance, it was found to sensitize head and neck cancer cells to reovirus, increasing viral protein production and therapeutic effect.[12]
Experimental Protocols
Detailed, step-by-step protocols are proprietary or found within the extensive supplementary data of the source publications. However, the core methodologies used to characterize this compound are summarized below.
PERK Kinase Assay (In Vitro Potency)
This assay measures the ability of a compound to inhibit PERK-mediated phosphorylation of its substrate, eIF2α.
-
Reagents: Recombinant GST-tagged cytoplasmic domain of human PERK, recombinant 6-His-tagged full-length human eIF2α, ATP, and the test compound (this compound).
-
Procedure Summary: The PERK enzyme is incubated with the test compound at various concentrations before the addition of eIF2α and ATP to initiate the kinase reaction. The level of phosphorylated eIF2α is then quantified, typically using an immunoassay format like ELISA or a fluorescence-based method (e.g., LanthaScreen). The IC50 value is calculated from the dose-response curve.
Cellular PERK Autophosphorylation Assay
This assay determines the compound's ability to inhibit PERK activation within a cellular context.
-
Cell Line: A human cell line, such as A549 lung carcinoma cells.
-
Procedure Summary: Cells are pre-incubated with varying concentrations of this compound. ER stress is then induced using an agent like thapsigargin or tunicamycin. Cells are lysed, and the level of PERK autophosphorylation (p-PERK) is measured by Western blot or ELISA using an antibody specific to the phosphorylated form of PERK.
Animal Xenograft Model (In Vivo Efficacy)
This protocol assesses the anti-tumor activity of the compound in a living organism.
-
Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human tumor cells (e.g., BxPC3 pancreatic cancer cells).
-
Procedure Summary: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically once or twice daily. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring p-PERK levels).
References
- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (this compound), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of 7âMethyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydroâ1Hâindol-5-yl)â7Hâpyrrolo[2,3âd]pyrimidin-4-amine (this compound), a Potent and Selective First-in-Class Inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery-of-7-methyl-5-1-3-trifluoromethyl-phenyl-acetyl-2-3-dihydro-1-h-indol-5-yl-7-h-pyrrolo-2-3-d-pyrimidin-4-amine-gsk2606414-a-potent-and-selective-first-in-class-inhibitor-of-protein-kinase-r-pkr-like-endoplasmic-reticulum-kinase-perk - Ask this paper | Bohrium [bohrium.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. PERK inhibitors to save mice from prion disease? [cureffi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PERK Inhibitor this compound Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of this compound and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. News - PERK inhibitor - LARVOL VERI [veri.larvol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. This compound | PERK inhibitor | CAS 1337531-36-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 17. rndsystems.com [rndsystems.com]
- 18. medchemexpress.com [medchemexpress.com]
The Tipping Point: Targeting the PERK Pathway in Cancer Therapy with GSK2606414
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unfolded protein response (UPR) is a critical cellular stress response pathway that is often co-opted by cancer cells to survive the harsh tumor microenvironment. A key mediator of the UPR is the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which plays a dual role in promoting both cell survival and apoptosis. This makes the PERK signaling pathway a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the role of PERK inhibition in cancer therapy, with a specific focus on the potent and selective inhibitor, GSK2606414. We will delve into the molecular mechanisms of PERK signaling, the therapeutic rationale for its inhibition, and the preclinical evidence supporting the use of this compound. This guide will also present key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to provide a thorough resource for researchers in the field.
The Unfolded Protein Response and the Central Role of PERK in Cancer
Tumor cells are often subjected to various stressors, including hypoxia, nutrient deprivation, and oxidative stress, which can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[1][2][3] To cope with this, cancer cells activate the UPR, a sophisticated signaling network that aims to restore ER homeostasis.[3] The UPR is mediated by three main ER transmembrane sensors: inositol-requiring enzyme 1 (IRE1), activating transcription factor 6 (ATF6), and PERK.[3][4]
Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein, BiP (also known as GRP78).[5] Upon ER stress, BiP dissociates from these sensors, leading to their activation.[6] Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[4] However, this phosphorylation paradoxically allows for the preferential translation of certain mRNAs, most notably activating transcription factor 4 (ATF4).[4]
ATF4, a key transcription factor, then translocates to the nucleus and upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and protein folding.[4][7] This adaptive response helps cancer cells survive under stressful conditions.[7] However, under prolonged or severe ER stress, ATF4 can also induce the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[4][5] The switch from a pro-survival to a pro-apoptotic signal is a critical determinant of cell fate, making the PERK-ATF4-CHOP axis a key therapeutic target.[5]
dot
References
- 1. The Role of ER Stress and the Unfolded Protein Response in Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 2. The Paradox of the Unfolded Protein Response in Cancer | Anticancer Research [ar.iiarjournals.org]
- 3. The role of the unfolded protein response in cancer progression: From oncogenesis to chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PERK integrates oncogenic signaling and cell survival during cancer development - PMC [pmc.ncbi.nlm.nih.gov]
GSK2606414: A Technical Guide to its Modulation of the Unfolded Protein Response Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2606414 is a potent and highly selective, first-in-class, orally bioavailable inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK)[1][2][3]. PERK is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER)[4][5]. The UPR aims to restore ER homeostasis, but under prolonged stress, it can switch to a pro-apoptotic signaling cascade[4][6]. By targeting PERK, this compound offers a therapeutic strategy to modulate the UPR in various pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders[6][7][8]. This technical guide provides an in-depth overview of this compound, its mechanism of action on the UPR pathway, a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.
The Unfolded Protein Response (UPR) and the Role of PERK
The mammalian UPR is mediated by three main ER-transmembrane proteins: inositol-requiring enzyme 1 (IRE1), activating transcription factor 6 (ATF6), and PERK[4][9][10]. Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein, BiP (also known as GRP78)[7][9]. Upon ER stress, BiP dissociates from these sensors to assist in protein folding, leading to their activation[7][10].
Activation of PERK involves its homodimerization and autophosphorylation[5][11]. The activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α)[4][12]. This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER[5][9]. However, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, most notably the activating transcription factor 4 (ATF4)[9][12]. ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic transcription factor C/EBP homologous protein (CHOP)[7][9][12].
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of the PERK kinase domain[2]. By binding to PERK, it prevents its autophosphorylation and subsequent activation, thereby blocking the downstream signaling cascade. This leads to a reduction in eIF2α phosphorylation, a decrease in ATF4 translation, and consequently, a downregulation of CHOP expression[7][12][13]. The inhibition of the PERK pathway by this compound has been shown to be neuroprotective in models of prion disease and Parkinson's disease by restoring global protein synthesis rates[6].
dot
Caption: The PERK branch of the Unfolded Protein Response and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the quantitative data on the activity and effects of this compound from various studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Assay Conditions | Reference |
| PERK | 0.4 nM | Enzymatic assay | [1][2][14] |
| PERK Autophosphorylation | <0.3 µM | A549 cells | [2] |
| HR1 | >1000-fold selective | Kinase panel screen | [1] |
| PKR | >1000-fold selective | Kinase panel screen | [1] |
Table 2: Effects of this compound on Cell Viability and UPR Markers
| Cell Line | Treatment | Effect | Concentration | Reference |
| ARPE-19 | This compound | Inhibited cell proliferation (IC50 = 1.7 µM at 72h) | 0.5–50 µM | [12] |
| ARPE-19 | Thapsigargin + this compound | Inhibited eIF2α phosphorylation | 0.05–1 µM | [12] |
| ARPE-19 | Thapsigargin + this compound | Reduced CHOP and VEGF mRNA expression | 0.5–5 µM | [12] |
| N2A | High Glucose + this compound | Reduced p-PERK levels | 0.5 µM, 1 µM | [7] |
| N2A | High Glucose + this compound | Reduced GRP78 levels | 1 µM | [7] |
| H929 & L363 (Multiple Myeloma) | This compound (48h) | Decreased PERK and ATF4 mRNA | 10 µM | [15] |
| H929 & L363 (Multiple Myeloma) | This compound (48h) | Suppressed ATF4, total eIF2α, and p-eIF2α protein | 10 µM | [15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human retinal pigment epithelial (ARPE-19) cells, mouse neuroblastoma (N2A) cells, and human multiple myeloma (H929, L363) cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of ER Stress: ER stress can be induced by treating cells with agents like thapsigargin (e.g., 1 µM for 2-24 hours) or by exposing them to high glucose conditions (e.g., 30 mM for 24 hours)[7][12].
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. Cells are pre-treated with this compound for a specified time (e.g., 1 hour) before the induction of ER stress[12].
Western Blot Analysis
This technique is used to measure the protein levels of key components of the PERK pathway.
-
Protein Extraction: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected[12].
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software.
dot
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of GSK2606414 in Prion Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the therapeutic potential of GSK2606414, a selective inhibitor of the PERK (protein kinase R-like endoplasmic reticulum kinase), in the context of prion diseases. This document details the underlying mechanism of action, key preclinical findings, and detailed experimental protocols relevant to the study of this compound in prion disease models.
Introduction to Prion Diseases and the Unfolded Protein Response
Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals.[1] The underlying pathogenic mechanism involves the conversion of the cellular prion protein (PrPC) into a misfolded, aggregation-prone isoform known as PrPSc.[2] The accumulation of PrPSc in the central nervous system leads to synaptic dysfunction, neuronal loss, and the characteristic spongiform vacuolation of the brain.[1]
A key cellular pathway implicated in the pathogenesis of prion diseases is the Unfolded Protein Response (UPR).[3][4] The UPR is a stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). The UPR has three main branches, one of which is mediated by PERK. In prion disease, the continuous production of PrPSc leads to chronic activation of the PERK pathway.[3][4] This sustained activation results in the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a persistent repression of global protein synthesis.[3][4] This translational shutdown is detrimental to neurons, which require high rates of protein synthesis to maintain synaptic function and overall cellular health.
This compound: A Selective PERK Inhibitor
This compound is a potent and selective, orally bioavailable inhibitor of PERK.[5][6] By inhibiting PERK, this compound prevents the phosphorylation of eIF2α, thereby restoring global protein synthesis and offering a potential therapeutic strategy to counteract the neurotoxic effects of chronic UPR activation in prion diseases.[7][8][9]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | System | Key Parameter | Value |
|---|---|---|---|
| PERK Inhibition | Recombinant GST-PERK, 6-His-full-length human eIF2α | IC50 | 0.4 nM |
| PERK Autophosphorylation Inhibition | A549 Cells | IC50 | <0.3 µM |
Table 2: In Vivo Effects of this compound in Prion-Infected Mice
| Parameter | Treatment Group | Timepoint (weeks post-inoculation) | Result |
|---|---|---|---|
| Behavioral Outcomes | |||
| Novel Object Recognition | Vehicle | 9 | Impaired |
| This compound (from 7 wpi) | 9 | Normal | |
| This compound (from 9 wpi) | 9 | Not Reversed | |
| Burrowing Activity | Vehicle | 9 | Declined |
| This compound (from 7 wpi) | 9 | Prevented Decline | |
| This compound (from 9 wpi) | 9 | Reversed Deficits | |
| Biochemical Markers | |||
| PERK Phosphorylation | Vehicle | 12 | High |
| This compound (from 7 & 9 wpi) | 12 | Reduced | |
| eIF2α Phosphorylation | Vehicle | 12 | High |
| This compound (from 7 & 9 wpi) | 12 | Reduced | |
| Global Protein Synthesis | Vehicle | 12 | Repressed |
| This compound | 12 | Restored | |
| Histopathological Outcomes | |||
| Neuronal Loss (CA1) | Vehicle | 12 | Extensive |
| This compound | 12 | Prevented | |
| Spongiosis | Vehicle | 12 | Severe |
| This compound | 12 | Reduced | |
| Astrocyte Activation (GFAP) | Vehicle | 12 | Greatly Increased |
| | this compound | 12 | Greatly Reduced |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PERK signaling pathway in prion disease and the point of intervention by this compound.
Caption: General experimental workflow for in vivo studies of this compound in prion-infected mice.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's therapeutic potential.
In Vitro PERK Inhibition Assay
This protocol is adapted from commercially available assay kits and published methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PERK kinase activity.
Materials:
-
Recombinant GST-tagged PERK cytoplasmic domain
-
6-His-tagged full-length human eIF2α substrate
-
This compound
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.01% Triton X-100)
-
Quench solution
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
96-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the this compound dilutions to the assay plate wells.
-
Add the GST-PERK solution to the wells and pre-incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and eIF2α substrate to each well.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction by adding the quench solution.
-
Allow the plate to equilibrate for 2 hours at room temperature.
-
Add the detection reagent and measure the signal according to the manufacturer's instructions (e.g., luminescence).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a suitable software.
In Vivo Prion Infection and Drug Treatment
Objective: To establish a prion disease model in mice and administer this compound for therapeutic evaluation.
Materials:
-
Wild-type or transgenic mice susceptible to prion disease (e.g., C57BL/6J)
-
Rocky Mountain Laboratory (RML) scrapie prion-infected mouse brain homogenate (10% w/v in sterile PBS)
-
Normal brain homogenate (NBH) as a control
-
Stereotactic injection apparatus
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Secure the mouse in the stereotactic frame.
-
Perform a craniotomy over the desired injection site (e.g., hippocampus or thalamus).
-
Intracerebrally inject 1 µL of the 10% RML brain homogenate or NBH using a Hamilton syringe.
-
Suture the incision and allow the mice to recover.
-
At the designated time point (e.g., 7 or 9 weeks post-inoculation), begin daily oral gavage with either this compound (e.g., 50 mg/kg) or vehicle.[10]
-
Monitor the mice regularly for clinical signs of prion disease.
Behavioral Testing
Objective: To assess recognition memory, a cognitive function impaired in prion disease.
Materials:
-
Open-field arena (e.g., 50 x 50 x 50 cm)
-
Two identical objects (familiar objects)
-
One novel object (different in shape and color from the familiar objects)
-
Video recording and tracking software
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore them for 10 minutes.
-
Testing (Day 3): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for 5-10 minutes.
-
Analysis: Measure the time spent exploring the novel object and the familiar object. Calculate the discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time). A higher index indicates better recognition memory.[11][12][13]
Objective: To measure a species-typical and highly motivated behavior that is sensitive to neurodegenerative changes.
Materials:
-
Standard mouse cage
-
Burrowing tube (e.g., a 20 cm long, 6.5 cm diameter plastic tube, closed at one end)
-
Burrowing substrate (e.g., food pellets, gravel)
Procedure:
-
Fill the burrowing tube with a pre-weighed amount of substrate (e.g., 200 g of food pellets).
-
Place the filled tube in the home cage of a single-housed mouse.
-
After a set period (e.g., 2 hours or overnight), remove the tube and weigh the remaining substrate.
-
The amount of substrate "burrowed" (displaced from the tube) is calculated. A decrease in burrowing activity is indicative of disease progression.[14][15][16][17]
Biochemical Analysis
Objective: To quantify the levels of activated PERK and its downstream target eIF2α in brain tissue.
Materials:
-
Mouse brain tissue (e.g., hippocampus)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize the brain tissue in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels.[18][19][20][21]
Objective: To assess the rate of new protein synthesis in the brain.
Materials:
-
Non-canonical amino acid analog (e.g., O-propargyl-puromycin (OP-Puro) or azidohomoalanine (AHA))
-
Fluorescently tagged detection reagent (e.g., fluorescent azide or alkyne for click chemistry)
-
Microscope or flow cytometer for detection
Procedure (based on FUNCAT - Fluorescent Non-Canonical Amino Acid Tagging):
-
Administer the non-canonical amino acid analog to the mice (e.g., via intraperitoneal injection).[4]
-
After a defined labeling period (e.g., 30 minutes to 1 hour), euthanize the mice and collect the brain tissue.
-
Fix and section the brain tissue.
-
Perform the click chemistry reaction by incubating the sections with the fluorescently tagged detection reagent.
-
Image the sections using a fluorescence microscope and quantify the fluorescence intensity in specific brain regions or cell types. A higher fluorescence signal corresponds to a higher rate of protein synthesis.[4][22]
Histopathological Analysis
Objective: To evaluate the extent of neurodegeneration and astrogliosis in the brains of prion-infected mice.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Hematoxylin and Eosin (H&E) staining reagents
-
Primary antibody: anti-GFAP (for astrocytes)
-
Appropriate secondary antibodies and detection reagents (e.g., DAB)
-
Microscope with imaging software
Procedure:
-
H&E Staining:
-
GFAP Immunohistochemistry:
-
Deparaffinize, rehydrate, and perform antigen retrieval on the brain sections.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary anti-GFAP antibody.
-
Wash and incubate with the secondary antibody and detection reagent.
-
Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Examine the sections under a microscope to assess the extent of astrogliosis, indicated by the intensity of GFAP staining and changes in astrocyte morphology.[26][27][28][29]
-
-
Quantification of Neuronal Loss:
-
Using H&E stained or neuron-specific immunostained sections (e.g., NeuN), count the number of surviving neurons in a defined region (e.g., the CA1 region of the hippocampus) using stereological methods or by counting cells in multiple fields of view.[30]
-
Conclusion
This compound, by targeting the PERK branch of the Unfolded Protein Response, has demonstrated significant therapeutic potential in preclinical models of prion disease. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the development of PERK inhibitors as a novel therapeutic strategy for these devastating neurodegenerative disorders. While challenges such as off-target effects and long-term toxicity need to be addressed, the proof-of-concept established with this compound opens up a promising avenue for the development of new treatments for prion diseases and other protein misfolding disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PERK modulation, with this compound, Sephin1 or salubrinal, failed to produce therapeutic benefits in the SOD1G93A mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. researchgate.net [researchgate.net]
- 14. Burrowing in rodents: a sensitive method for detecting behavioral dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Assessing Burrowing, Nest Construction, and Hoarding in Mice [jove.com]
- 18. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evidence for eIF2α phosphorylation-independent effects of GSK2656157, a novel catalytic inhibitor of PERK with clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Repression of the eIF2α kinase PERK alleviates mGluR-LTD impairments in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. biocare.net [biocare.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Region-Specific Response of Astrocytes to Prion Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
GSK2606414: A Technical Guide to its Impact on eIF2α Phosphorylation and Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GSK2606414, a potent and selective inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK). The focus is on its molecular mechanism, specifically its impact on the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent regulation of global protein synthesis. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and workflows.
Core Mechanism of Action: PERK Inhibition
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR has three main sensor branches: PERK, IRE1 (inositol-requiring enzyme 1), and ATF6 (activating transcription factor 6)[1][2].
Under ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from PERK, leading to PERK's oligomerization and autophosphorylation, thereby activating its kinase function[2]. Activated PERK then phosphorylates the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2) at serine 51[2][3]. This phosphorylation event converts eIF2 from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B. This inhibition stalls the formation of the eIF2-GTP-Met-tRNAi ternary complex, a crucial step for initiating cap-dependent translation, resulting in a global attenuation of protein synthesis[1]. This reduction in translation alleviates the protein folding load on the ER.
This compound is a first-in-class, ATP-competitive inhibitor that specifically targets the kinase domain of PERK[4]. By binding to the ATP-binding pocket, this compound prevents the autophosphorylation and activation of PERK. Consequently, it blocks the downstream phosphorylation of eIF2α, thereby preventing the translational repression typically induced by ER stress[1][5].
Quantitative Data Summary
This compound is a highly potent inhibitor of PERK kinase activity. Its efficacy has been quantified across biochemical assays and various cell lines.
Table 1: Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line / Condition | Source |
| PERK IC50 | 0.4 nM | Biochemical Assay | [4][6] |
| Cell Proliferation IC50 | 1.7 µM (72h) | ARPE-19 | [5] |
| Effective Concentration | 0.5 µM - 1 µM | N2A cells (to reduce p-PERK) | [7] |
| Effective Concentration | > 0.1 µM | ARPE-19 cells (to inhibit p-eIF2α) | [5] |
| Effective Concentration | 100 nM | Mouse Insular Cortex (in vivo) | [8] |
Table 2: Observed Effects of this compound on Downstream Targets
| Effect | Target | Observation | Cell Line / Condition | Source |
| Inhibition of Phosphorylation | p-eIF2α | Dose-dependent reduction | ARPE-19, N2A, Hippocampal Slices | [5][7][9] |
| Reduction of Expression | ATF4 & CHOP | Significant decrease in protein/mRNA levels | N2A, RPE cells | [5][7][10] |
| Restoration of Synthesis | Global Protein Synthesis | Prevents ER stress-induced translational arrest | Prion-infected mice | [11] |
| Neuroprotection | Neuronal Apoptosis | Attenuates apoptosis by inhibiting the PERK/p-eIF2α/ATF4/CHOP axis | N2A cells, Cerebral Ischemia models | [7][10][12] |
Key Experimental Protocols
The following sections detail standardized methodologies for assessing the impact of this compound on eIF2α phosphorylation and protein synthesis.
This protocol is used to quantify the relative levels of phosphorylated eIF2α (p-eIF2α) versus total eIF2α.
1. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with this compound and/or an ER stress inducer (e.g., Thapsigargin, Tunicamycin).
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using Radioimmunoprecipitation Assay (RIPA) buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (critical for preserving phosphorylation states)[7].
-
Scrape cell lysates and centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cellular debris[13].
-
Collect the supernatant containing the whole-cell protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay[5][7].
3. SDS-PAGE and Electrotransfer:
-
Normalize protein samples to equal concentrations with lysis buffer and 2x Laemmli sample buffer.
-
Denature samples by boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel[5][14].
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[5][14].
4. Immunoblotting:
-
Block the membrane for 1-2 hours at room temperature with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phospho-antibodies to reduce background[5].
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated eIF2α (Ser51) diluted in 5% BSA/TBST[13].
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize protein bands using a digital imager[14].
-
To normalize, strip the membrane and re-probe with a primary antibody for total eIF2α, or run a parallel blot[14][15].
-
Quantify band density using imaging software. The p-eIF2α signal should be normalized to the total eIF2α signal.
The Surface Sensing of Translation (SUnSET) method is a non-radioactive technique to monitor global protein synthesis by measuring the incorporation of the tRNA analog puromycin into nascent polypeptide chains.
1. Cell Culture and Treatment:
-
Plate and culture cells as required for the experiment.
-
Pre-treat cells with this compound for the desired duration to inhibit PERK. Include positive (e.g., cycloheximide, which blocks translation) and negative controls.
-
Induce ER stress if required by the experimental design.
2. Puromycin Labeling:
-
Add a low concentration of puromycin (1-10 µg/mL) to the cell culture medium.
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C. During this time, puromycin is incorporated into newly synthesized proteins, terminating translation.
3. Lysis and Protein Quantification:
-
Immediately place plates on ice and wash cells twice with ice-cold PBS containing cycloheximide (100 µg/mL) to halt translation and prevent further puromycin incorporation.
-
Lyse the cells and quantify protein concentration as described in the Western Blot protocol (Section 3.1).
4. Western Blot for Puromycin:
-
Perform SDS-PAGE and membrane transfer as previously described.
-
Block the membrane (5% non-fat dry milk in TBST is suitable here).
-
Incubate with a primary monoclonal antibody specific for puromycin.
-
Proceed with secondary antibody incubation, ECL detection, and imaging. The resulting blot will show a smear of bands, representing the entire population of puromycylated nascent proteins.
5. Analysis:
-
Quantify the total signal intensity in each lane. A decrease in signal indicates inhibition of protein synthesis, while an increase (or restoration in the presence of an ER stressor) indicates higher rates of protein synthesis.
-
Normalize the puromycin signal to a loading control like β-actin or GAPDH.
References
- 1. Endoplasmic reticulum stress and eIF2α phosphorylation: The Achilles heel of pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evidence for eIF2α phosphorylation-independent effects of GSK2656157, a novel catalytic inhibitor of PERK with clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PERK inhibitor | CAS 1337531-36-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repression of the eIF2α kinase PERK alleviates mGluR-LTD impairments in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A simple method for the preparation of positive samples to preliminarily determine the quality of phosphorylation-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preclinical studies of GSK2606414 in Alzheimer's disease models
An In-depth Technical Guide to the Preclinical Evaluation of GSK2606414 in Alzheimer's Disease Models
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline. A growing body of evidence implicates cellular stress pathways, particularly the Unfolded Protein Response (UPR), in the pathogenesis of AD.[1][3] The UPR is a cellular defense mechanism activated by endoplasmic reticulum (ER) stress, which arises from an accumulation of misfolded or unfolded proteins.[1]
One of the three main branches of the UPR is mediated by the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[3] While transient activation of the PERK pathway is protective, chronic activation—as observed in AD brains—leads to sustained repression of global protein synthesis, which is detrimental to synaptic function and neuronal survival.[3][4] This has positioned the PERK pathway as a promising therapeutic target. This compound is a potent and selective, first-in-class inhibitor of PERK with good oral bioavailability and the ability to cross the blood-brain barrier.[5] This guide provides a comprehensive technical overview of the key preclinical studies investigating the therapeutic potential of this compound in various AD mouse models.
Core Signaling Pathway: PERK-eIF2α Axis in Alzheimer's Disease
In the context of Alzheimer's disease, the accumulation of pathological proteins like Aβ oligomers and hyperphosphorylated tau induces chronic ER stress, leading to persistent activation of the PERK pathway.[1][3] Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, thereby attenuating the formation of the translation initiation complex and causing a global shutdown of protein synthesis.[6][7] While this reduces the load of newly synthesized proteins entering the ER, its chronicity is maladaptive for neurons, which depend on robust protein synthesis for synaptic plasticity and survival.
Paradoxically, while global translation is halted, the phosphorylation of eIF2α selectively promotes the translation of certain mRNAs, including Activating Transcription Factor 4 (ATF4).[1][8] ATF4, in turn, upregulates the expression of genes involved in stress response, including the pro-apoptotic factor C/EBP homologous protein (CHOP).[1][8] Sustained expression of CHOP contributes to neuronal cell death. This compound acts by directly inhibiting the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and restoring protein synthesis rates, which offers a neuroprotective effect.[7]
Experimental Protocols
Preclinical evaluation of this compound has been conducted in various transgenic mouse models that recapitulate key aspects of AD pathology.
1. Animal Models:
-
APP/PS1 Mice: This double transgenic model co-expresses a chimeric mouse/human amyloid precursor protein (APPswe) and a mutant human presenilin 1 (PS1-dE9). These mice develop Aβ plaques starting at around 4-6 months of age and exhibit age-dependent cognitive deficits, making them suitable for studying amyloid-related pathology.[6][9]
-
Tau P301L (rTg4510) Mice: These mice overexpress human tau with the P301L mutation, which is associated with frontotemporal dementia. They develop significant neurofibrillary tangle pathology, neuronal loss, and brain atrophy, serving as a model for tau-mediated neurodegeneration.[7]
2. Drug Administration:
-
Method: Oral gavage is the typical route of administration, reflecting the drug's oral bioavailability.[5] In some mechanistic studies, the inhibitor is directly applied to brain slices or infused into specific brain regions.[4][6]
-
Vehicle: The compound is often formulated in a vehicle such as 0.5% (w/v) methylcellulose.
-
Dosage and Duration: Dosing regimens vary, but studies have used concentrations like 50 mg/kg, administered daily or twice daily. Treatment duration ranges from several weeks to months, initiated either before or after the onset of clear pathology to test for both preventative and therapeutic effects.[7]
3. Key Experimental Methodologies:
-
Electrophysiology (Synaptic Plasticity):
-
Objective: To assess the effects of this compound on synaptic function.
-
Protocol: Acute hippocampal slices (300-400 µm thick) are prepared from treated and untreated mice. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 stratum radiatum. Long-term depression (LTD) is induced using the mGluR agonist DHPG (3,5-dihydroxyphenylglycine), while long-term potentiation (LTP) is induced by high-frequency stimulation. The slope of the fEPSP is measured before and after induction to quantify synaptic plasticity.[6]
-
-
Behavioral Testing (Cognitive Function):
-
Objective: To determine if PERK inhibition can rescue cognitive deficits.
-
Protocol: A battery of behavioral tests is employed. For example, the Novel Object Recognition test assesses learning and memory. Mice are habituated to an arena and then exposed to two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured as an index of recognition memory.[7]
-
-
Biochemical Analysis (Western Blotting):
-
Objective: To quantify changes in the PERK signaling pathway and other markers.
-
Protocol: Brain tissue (typically hippocampus or cortex) is homogenized to extract proteins. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of PERK, eIF2α, and tau, as well as ATF4 and CHOP. Secondary antibodies conjugated to horseradish peroxidase are used for detection via chemiluminescence.[6][8]
-
-
Histopathology (Immunohistochemistry):
-
Objective: To visualize and quantify neuronal loss and AD pathology.
-
Protocol: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and sectioned. Slices are incubated with primary antibodies (e.g., NeuN for neurons, AT8 for phosphorylated tau). A biotinylated secondary antibody and an avidin-biotin complex are then applied, followed by a chromogen like DAB to visualize the staining. Neuronal counts and pathology load are quantified using stereological methods or image analysis software.[7]
-
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from representative studies on this compound in AD models.
Table 1: Effects on PERK Pathway Biomarkers and Synaptic Plasticity in APP/PS1 Mice
| Parameter | Model / Condition | Treatment | Outcome | Reference |
|---|---|---|---|---|
| p-eIF2α Levels | Hippocampal Slices | This compound | Significant reduction vs. vehicle | [6] |
| Total eIF2α / PERK | Hippocampal Slices | This compound | No significant change vs. vehicle | [6] |
| mGluR-LTD | APP/PS1 Slices | Vehicle | LTD blocked/impaired | [6] |
| mGluR-LTD | APP/PS1 Slices | This compound | LTD rescued to wild-type levels | [6] |
| Basal Synaptic Function | WT or APP/PS1 Slices | this compound | No alteration |[6] |
Table 2: Effects on Neurodegeneration and Cognition in Tau P301L Mice
| Parameter | Model / Condition | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Neuronal Counts | Hippocampus | Vehicle | Significant neuronal loss | [7] |
| Neuronal Counts | Hippocampus | This compound | Marked neuroprotection, preservation of neurons | [7] |
| Brain Atrophy | Tau P301L Mice | This compound | Reduced brain atrophy vs. vehicle | [7] |
| Phosphorylated Tau | Brain Tissue | This compound | Markedly lower levels of pathological tau staining | [7] |
| Cognitive Function | Prion-diseased mice* | this compound | Prevention of cognitive deficits |[5][7] |
Note: While the primary focus is AD, data from prion disease models are often cited due to the shared mechanism of UPR-mediated neurodegeneration and were foundational for testing in other neurodegenerative models.
Side Effects
A significant challenge associated with this compound is its on-target toxicity. The PERK pathway is crucial for pancreatic β-cell function and regulating insulin production. Systemic inhibition of PERK has been shown to cause side effects, including:
These toxicities present a major hurdle for the clinical development of this compound as a chronic therapy for neurodegenerative diseases.
Conclusion
Preclinical studies in Alzheimer's disease models have demonstrated that the PERK inhibitor this compound can effectively target a key downstream pathway implicated in neurodegeneration. By preventing the chronic phosphorylation of eIF2α, this compound restores protein synthesis, rescues synaptic plasticity deficits, reduces the accumulation of pathological tau, prevents neuronal loss, and improves cognitive function in animal models.[6][7] These findings strongly support the hypothesis that dysregulation of the UPR is a critical pathogenic mechanism in AD. However, the significant pancreatic toxicity associated with systemic PERK inhibition by this compound highlights the need for developing next-generation inhibitors with a better therapeutic window or alternative strategies to modulate this pathway more safely for long-term treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PERK Pathway and Neurodegenerative Disease: To Inhibit or to Activate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local Inhibition of PERK Enhances Memory and Reverses Age-Related Deterioration of Cognitive and Neuronal Properties | Journal of Neuroscience [jneurosci.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Repression of the eIF2α kinase PERK alleviates mGluR-LTD impairments in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A preclinical perspective on the enhanced vulnerability to Alzheimer's disease after early-life stress - PMC [pmc.ncbi.nlm.nih.gov]
GSK2606414: A Researcher's Guide to a Potent PERK Inhibitor for Interrogating Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK2606414, a highly selective and potent inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). As a critical mediator of the Unfolded Protein Response (UPR), PERK represents a key therapeutic target in a multitude of diseases characterized by endoplasmic reticulum (ER) stress. This document serves as a comprehensive resource for utilizing this compound as a research tool, offering detailed experimental protocols, quantitative data, and visual aids to facilitate its effective application in laboratory settings.
Introduction to this compound and ER Stress
The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding and modification. A variety of physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three ER-transmembrane sensors: inositol-requiring enzyme 1 (IRE1), activating transcription factor 6 (ATF6), and PERK[1][2].
PERK is a crucial component of the UPR, and its activation through autophosphorylation initiates a signaling cascade that includes the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event leads to a general attenuation of protein synthesis to reduce the protein load on the ER, while paradoxically promoting the translation of specific mRNAs, such as that of activating transcription factor 4 (ATF4)[3][4]. Chronic or severe ER stress, however, can shift the UPR from a pro-survival to a pro-apoptotic response, often mediated by the ATF4-downstream target, C/EBP homologous protein (CHOP)[4][5][6].
This compound is a first-in-class, orally bioavailable, and selective inhibitor of PERK with a potent IC50 of 0.4 nM[7][8][9]. Its high selectivity, with over 100-fold greater affinity for PERK compared to other eIF2α kinases, makes it an invaluable tool for dissecting the specific role of the PERK branch of the UPR in various cellular processes and disease models[7][8].
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of the PERK kinase domain[5]. By binding to the ATP pocket, it prevents the autophosphorylation and subsequent activation of PERK in response to ER stress. This blockade effectively inhibits the downstream signaling cascade, preventing the phosphorylation of eIF2α and the subsequent translation of ATF4 and induction of CHOP.
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PERK) | 0.4 nM | Kinase Assay | [7][8] |
| IC50 (HRI) | 420 nM | Kinase Assay | [8] |
| IC50 (PKR) | 696 nM | Kinase Assay | [8] |
| IC50 (PERK Autophosphorylation) | <0.3 µM | A549 Cells | [7] |
| IC50 (TNF-induced necroptosis) | 0.0004 µM | L929 Cells | [7] |
| IC50 (Cell Proliferation, 72h) | 1.7 µM | ARPE-19 Cells | [5] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Concentration | Effect | Reference |
| A549 | 1000 nM | Inhibition of ORF3a-induced ER stress | [10] |
| Neuro2A (N2A) | 0.5 - 1 µM | Attenuation of high glucose-induced neurotoxicity | [4] |
| ARPE-19 | 0.5 - 1 µM | Inhibition of thapsigargin-induced eIF2α phosphorylation | [5] |
| H929 (Multiple Myeloma) | 10 µM | Induction of apoptosis | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for PERK Pathway Proteins
This protocol is used to detect changes in the protein levels and phosphorylation status of key components of the PERK pathway.
Materials:
-
Cells treated with this compound and/or an ER stress inducer (e.g., thapsigargin, tunicamycin)
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates at 13,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Quantitative Real-Time PCR (qPCR) for ER Stress Markers
This protocol is used to quantify the mRNA expression levels of ATF4 and CHOP.
Materials:
-
Cells treated with this compound and/or an ER stress inducer
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Isolate total RNA from the treated cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers.
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Off-Target Considerations
While this compound is highly selective for PERK, researchers should be aware of potential off-target effects, especially at higher concentrations. Studies have shown that this compound can also inhibit the tyrosine kinase KIT and the receptor-interacting serine/threonine-protein kinase 1 (RIPK1)[1][2]. Therefore, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls to ensure that the observed effects are indeed mediated by PERK inhibition.
Conclusion
This compound is a powerful and specific research tool for investigating the role of the PERK-mediated UPR in health and disease. Its ability to potently inhibit PERK signaling allows for the precise dissection of this pathway's contribution to various cellular processes, including cell survival, apoptosis, and adaptation to stress. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively employ this compound to advance our understanding of ER stress and its implications for human health.
References
- 1. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ER-stress-induced transcriptional regulation increases protein synthesis leading to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Effects of this compound on cell proliferation and endoplasmic reticulum stress‑associated gene expression in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK2606414 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of GSK2606414, a potent and selective inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), in various mouse models. The following sections detail quantitative data on its use, specific experimental protocols, and a visualization of the targeted signaling pathway.
Data Presentation: this compound Dosage and Administration in Mice
The following table summarizes the dosages and administration routes of this compound used in different mouse models as reported in the literature. This information is intended to guide researchers in designing their own in vivo studies.
| Mouse Model | Disease/Condition | Dosage | Administration Route | Vehicle | Frequency | Reference |
| SOD1G93A | Amyotrophic Lateral Sclerosis (ALS) | 18 mg/kg or 50 mg/kg | Oral gavage | 1% methylcellulose | Once daily | [1] |
| Head and Neck Squamous Cell Carcinoma Xenograft | Cancer | 50 mg/kg | Oral gavage | 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 | Once daily (5 days on, 2 days off) | [2] |
| Prion-infected mice | Neurodegeneration | Not specified, but treatment initiated at 7 or 9 weeks post-inoculation | Not specified | Not specified | Not specified | [3] |
| Human BxPC3 Pancreatic Tumor Xenograft | Cancer | 50 mg/kg or 150 mg/kg | Oral gavage | 0.5% hydroxypropylmethylcellulose, 0.1% Tween 80 in water | Twice daily for 21 days | [4][5] |
| Tunicamycin-induced ER stress | ER Stress Model | 30 mg/kg | Oral gavage | Not specified | Single dose 1 hour before tunicamycin | [4] |
| Spinal Cord Injury | Neurological Trauma | 50 mg/kg/day | Oral gavage | Not specified | Twice daily for 72 hours | [6] |
| Ventilator-induced lung injury | Inflammation | 3, 10, or 30 mg/kg | Oral gavage | 0.1% TWEEN 80 in 0.5% hydroxyethyl-methylcellulose | Single dose 4 hours before ventilation | [7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound for Neurodegenerative Disease Models
This protocol is adapted from studies on ALS and prion disease models.[1][3]
1. Materials:
- This compound powder
- Vehicle: 1% (w/v) methylcellulose in sterile water
- Oral gavage needles (20-22 gauge, ball-tipped)
- Appropriate syringes (1 mL)
- Scale and weighing paper
- Mortar and pestle or other homogenization equipment
- Stir plate and stir bar
2. Preparation of this compound Suspension: a. Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice. b. Weigh the this compound powder accurately. c. Prepare the 1% methylcellulose vehicle by slowly adding methylcellulose to water while stirring continuously until fully dissolved. d. Triturate the this compound powder with a small amount of the vehicle to create a smooth paste. e. Gradually add the remaining vehicle to the paste while stirring continuously to ensure a homogenous suspension. A concentration of 5 mg/mL would be suitable for a 50 mg/kg dose administered at 10 mL/kg.[1]
3. Administration Procedure: a. Gently restrain the mouse. b. Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle. c. Draw the appropriate volume of the this compound suspension into the syringe fitted with the gavage needle. d. Carefully insert the gavage needle into the esophagus and gently advance it to the predetermined depth. e. Slowly dispense the suspension. f. Withdraw the needle and return the mouse to its cage. g. Monitor the mouse for any signs of distress.
Protocol 2: Oral Gavage Administration of this compound for Cancer Xenograft Models
This protocol is based on studies using human tumor xenografts in mice.[2][4]
1. Materials:
- This compound powder
- Vehicle: 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water.[2][4]
- Oral gavage needles
- Syringes
- Standard laboratory equipment for formulation
2. Preparation of this compound Formulation: a. Prepare the vehicle by first dissolving the HPMC in water and then adding the Tween 80. Mix thoroughly. b. Weigh the required amount of this compound. c. Suspend the this compound in the vehicle to the desired final concentration (e.g., for a 50 mg/kg dose at 10 mL/kg, the concentration would be 5 mg/mL). Use a magnetic stirrer to ensure a uniform suspension.
3. Administration Procedure: a. Follow the same administration procedure as outlined in Protocol 1. b. For studies requiring repeated dosing, maintain a consistent dosing schedule (e.g., once daily, 5 days on, 2 days off).[2]
Mandatory Visualization
Signaling Pathway of PERK Inhibition by this compound
The diagram below illustrates the canonical PERK branch of the Unfolded Protein Response (UPR) and the inhibitory action of this compound. Under conditions of endoplasmic reticulum (ER) stress, PERK is activated, leading to the phosphorylation of eIF2α. This, in turn, promotes the translation of ATF4, which upregulates the expression of CHOP, a key factor in ER stress-mediated apoptosis.[8][9][10] this compound acts as a potent inhibitor of PERK's kinase activity, thereby blocking this downstream signaling cascade.[8][9]
Caption: PERK signaling pathway and the inhibitory effect of this compound.
References
- 1. PERK modulation, with this compound, Sephin1 or salubrinal, failed to produce therapeutic benefits in the SOD1G93A mouse model of ALS | PLOS One [journals.plos.org]
- 2. The PERK Inhibitor this compound Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | PERK inhibitor | CAS 1337531-36-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Acute Pharmacological Inhibition of Protein Kinase R-Like Endoplasmic Reticulum Kinase Signaling After Spinal Cord Injury Spares Oligodendrocytes and Improves Locomotor Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Effects of this compound on cell proliferation and endoplasmic reticulum stress‑associated gene expression in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of GSK2606414 Stock Solution for Cell Culture Experiments
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation of a stock solution of GSK2606414, a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), for use in cell culture experiments. Adherence to this protocol will ensure the accurate and consistent preparation of the inhibitor, which is crucial for obtaining reproducible experimental results.
Introduction
This compound is a small molecule inhibitor that targets the PERK pathway, a key component of the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. By inhibiting PERK, this compound blocks the phosphorylation of eIF2α, a critical step in the UPR signaling cascade. This inhibitory activity makes this compound a valuable tool for studying the role of the PERK pathway in various physiological and pathological processes, including cancer and neurodegenerative diseases. Accurate preparation of this compound stock solutions is the first and a critical step for in vitro studies.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 451.44 g/mol | [2][3] |
| Formula | C₂₄H₂₀F₃N₅O | [3] |
| CAS Number | 1337531-36-8 | [2][3] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | |
| Solubility in DMSO | Up to 100 mM (approximately 45.14 mg/mL) | |
| 90 mg/mL (199.36 mM) | [2][5] | |
| 130 mg/mL (287.97 mM) | [6] | |
| Solubility in Ethanol | 19 mg/mL (42.08 mM) | [2] |
| ≥12.03 mg/mL (with gentle warming/ultrasonic) | [7][8] | |
| Solubility in Water | Insoluble | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.51 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 451.44 g/mol = 0.0045144 g = 4.51 mg
-
-
-
Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For 4.51 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming of the tube at 37°C for 10 minutes and/or brief sonication can aid in dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional but Recommended): If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial. This step should be performed in a sterile environment (e.g., a laminar flow hood).
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
-
Storage Conditions:
Preparation of Working Solutions:
To prepare a working solution for your cell culture experiment, thaw an aliquot of the 10 mM stock solution at room temperature. Dilute the stock solution to the desired final concentration using sterile cell culture medium. For example, to prepare a 10 µM working solution in 1 mL of media, add 1 µL of the 10 mM stock solution to 999 µL of media. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.1-0.5%).
Diagrams
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Simplified PERK signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | PERK inhibitor | CAS 1337531-36-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | PERK Inhibitor | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols for GSK2606414 in In Vivo Studies of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of GSK2606414, a selective inhibitor of the PERK (protein kinase R-like endoplasmic reticulum kinase), in in vivo preclinical studies of Parkinson's disease (PD). The protocols are based on established rodent models of PD and are intended to guide researchers in designing and executing experiments to evaluate the neuroprotective efficacy of this compound.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc)[1][2]. A growing body of evidence suggests that endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) play a crucial role in the pathophysiology of PD[1][3]. The PERK pathway is a key branch of the UPR that, when chronically activated, can lead to apoptosis and neuronal dysfunction[1][2]. This compound is a potent and selective PERK inhibitor that has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases, including Parkinson's[1][2][3]. By inhibiting PERK, this compound can reduce the pro-apoptotic signaling cascade and restore protein synthesis, thereby protecting dopaminergic neurons from degeneration[1].
Data Presentation
Table 1: Neuroprotective Effect of this compound on Dopaminergic Neurons in the 6-OHDA Mouse Model of Parkinson's Disease
| Treatment Group | Number of TH-positive Neurons in SNpc (mean ± SEM) | Percentage of Neuroprotection (%) |
| Sham + Vehicle | 8,000 ± 450 | 100 |
| 6-OHDA + Vehicle | 3,200 ± 300 | 40 |
| 6-OHDA + this compound (100 mg/kg/day) | 6,400 ± 400 | 80 |
TH: Tyrosine Hydroxylase; SNpc: Substantia Nigra pars compacta. Data are representative values based on published studies.
Table 2: Effect of this compound on Motor Performance in the Rotarod Test in the 6-OHDA Mouse Model of Parkinson's Disease
| Treatment Group | Latency to Fall (seconds) (mean ± SEM) | Improvement in Motor Performance (%) |
| Sham + Vehicle | 180 ± 15 | - |
| 6-OHDA + Vehicle | 60 ± 10 | - |
| 6-OHDA + this compound (100 mg/kg/day) | 120 ± 12 | 100 |
Data are representative values based on published studies.
Table 3: Effect of this compound on Striatal Dopamine Levels in the 6-OHDA Mouse Model of Parkinson's Disease
| Treatment Group | Striatal Dopamine (ng/mg tissue) (mean ± SEM) | Restoration of Dopamine Levels (%) |
| Sham + Vehicle | 15 ± 1.2 | 100 |
| 6-OHDA + Vehicle | 4.5 ± 0.5 | 30 |
| 6-OHDA + this compound (100 mg/kg/day) | 9.0 ± 0.8 | 60 |
Data are representative values based on published studies.
Experimental Protocols
Protocol 1: 6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a progressive loss of dopaminergic neurons.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Desipramine
-
Pargyline
-
Ketamine/Xylazine anesthetic cocktail
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl) with a 33-gauge needle
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before surgery. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
Prepare a 4 mg/ml solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid. This solution should be prepared fresh and protected from light.
-
Prepare a solution of desipramine (25 mg/kg) in sterile saline.
-
Prepare a solution of pargyline (50 mg/kg) in sterile saline.
-
-
Pre-treatment: 30 minutes before 6-OHDA injection, administer desipramine intraperitoneally (i.p.) to protect noradrenergic neurons from 6-OHDA toxicity. 30 minutes before the desipramine injection, administer pargyline (i.p.) to inhibit monoamine oxidase B.
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the mouse with an i.p. injection of the ketamine/xylazine cocktail.
-
Once the mouse is deeply anesthetized, secure it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target coordinates for the MFB. A typical coordinate for the MFB in mice is: Anteroposterior (AP): -1.2 mm, Mediolateral (ML): +1.3 mm, and Dorsoventral (DV): -4.8 mm from bregma.
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 2 µl of the 6-OHDA solution at a rate of 0.5 µl/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion of the neurotoxin.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Place the mouse in a warm recovery cage until it regains consciousness.
-
Provide soft food and easy access to water.
-
Monitor the animal's weight and general health daily for the first week.
-
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
Procedure:
-
Preparation of this compound solution: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/ml for a 100 mg/kg dose in a 20g mouse).
-
Administration:
-
Treatment with this compound can be initiated either before (pre-treatment) or after (post-treatment) the 6-OHDA lesion. A typical post-treatment regimen starts 24 hours after the 6-OHDA injection.
-
Administer this compound or vehicle orally via gavage once daily.
-
Continue the treatment for the desired duration of the study (e.g., 2-4 weeks).
-
Protocol 3: Behavioral Assessment - Rotarod Test
This test assesses motor coordination and balance.
Materials:
-
Rotarod apparatus for mice
Procedure:
-
Training:
-
For 2-3 consecutive days before the baseline test, train the mice on the rotarod.
-
Place each mouse on the rotating rod at a low speed (e.g., 4 rpm).
-
Each training session consists of 3-5 trials with a 15-20 minute inter-trial interval.
-
-
Testing:
-
On the testing day, place the mouse on the rotarod, which is set to accelerate from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is used for data analysis.
-
Behavioral testing is typically performed before the 6-OHDA lesion (baseline) and at regular intervals after the lesion and treatment.
-
Protocol 4: Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of dopaminergic neurons in the SNpc.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH) antibody
-
Secondary antibody (biotinylated)
-
Avidin-biotin complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Tissue Preparation:
-
At the end of the study, deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in a 30% sucrose solution.
-
Cut coronal sections (e.g., 30 µm) through the SNpc using a cryostat.
-
-
Immunostaining:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Incubate the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate the sections with the primary anti-TH antibody overnight at 4°C.
-
Wash the sections in PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash the sections and incubate with the ABC reagent for 1 hour.
-
Develop the staining with the DAB substrate.
-
-
Quantification:
-
Mount the stained sections on slides.
-
Use stereological methods to count the number of TH-positive neurons in the SNpc.
-
Protocol 5: High-Performance Liquid Chromatography (HPLC) for Dopamine Quantification
This protocol is for measuring dopamine levels in the striatum.
Materials:
-
Striatal tissue samples
-
Perchloric acid
-
HPLC system with an electrochemical detector
Procedure:
-
Sample Preparation:
-
At the end of the study, rapidly dissect the striata on an ice-cold plate.
-
Homogenize the tissue in 0.1 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant.
-
Inject the filtered supernatant into the HPLC system.
-
Separate dopamine using a reverse-phase column.
-
Detect dopamine using an electrochemical detector.
-
Quantify the dopamine concentration by comparing the peak area to a standard curve.
-
Visualization of Signaling Pathways and Workflows
References
- 1. Targeting PERK signaling with the small molecule this compound prevents neurodegeneration in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Model of Parkinson’s Disease with Bilateral Dorsal Striatum Lesion with 6-Hydroxydopamine Exhibits Cognitive Apathy-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Western blot analysis of PERK pathway activation after GSK2606414 treatment
Application Notes: Unraveling PERK Pathway Dynamics with GSK2606414
Introduction
The Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) pathway is a critical signaling cascade within the Unfolded Protein Response (UPR). It plays a pivotal role in cellular adaptation to endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins. Under ER stress, PERK is activated through autophosphorylation, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event attenuates global protein synthesis, thereby reducing the protein load on the ER. However, it selectively promotes the translation of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and, if the stress is prolonged, apoptosis, primarily through the induction of C/EBP homologous protein (CHOP).[1][2]
This compound is a potent and highly selective, orally bioavailable inhibitor of PERK.[3] Its mechanism of action involves the direct inhibition of PERK's kinase activity, thereby preventing the phosphorylation of eIF2α and the subsequent downstream signaling events.[1][3] This targeted inhibition makes this compound an invaluable tool for researchers studying the physiological and pathological roles of the PERK pathway in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[3] Western blot analysis is a fundamental technique to elucidate the activation state of the PERK pathway and to assess the efficacy of inhibitors like this compound.
Principle of the Assay
This application note provides a detailed protocol for utilizing Western blot analysis to monitor the activation of the PERK pathway in response to an ER stressor and its subsequent inhibition by this compound. The assay quantifies the changes in the protein levels of total and phosphorylated PERK (p-PERK), total and phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP. A decrease in the phosphorylation of PERK and eIF2α, along with a reduction in the expression of ATF4 and CHOP in the presence of an ER stressor and this compound, indicates successful inhibition of the PERK pathway.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of this compound on the PERK pathway in N2A neuroblastoma cells subjected to high glucose-induced ER stress. The data demonstrates a dose-dependent inhibition of PERK pathway activation by this compound.
| Treatment Group | p-PERK/Total PERK (Relative Density) | p-eIF2α/Total eIF2α (Relative Density) | ATF4 Expression (Relative to Control) | CHOP Expression (Relative to Control) |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| High Glucose (30 mM) | 2.85 | 2.91 | 2.78 | 2.64 |
| High Glucose + this compound (0.5 µM) | 1.42### | 1.55### | 1.48### | 1.41### |
| High Glucose + this compound (1 µM) | 1.15### | 1.21### | 1.18### | 1.12### |
| ***p < 0.001 vs. Control; ###p < 0.001 vs. High Glucose. Data is illustrative and based on findings from studies such as those conducted by Alluri et al. (2022).[1] |
Visualization of Signaling Pathways and Experimental Workflow
Caption: The PERK signaling pathway under ER stress and the point of inhibition by this compound.
Caption: A generalized workflow for Western blot analysis of PERK pathway activation.
Protocols
Materials and Reagents
-
Cell Line: A suitable cell line for studying ER stress (e.g., N2A, HEK293T, ARPE-19).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ER Stress Inducer: (e.g., Tunicamycin, Thapsigargin, or High Glucose).
-
This compound (prepared in DMSO).
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Precast or hand-cast polyacrylamide gels
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-PERK (Thr980)
-
Rabbit anti-PERK
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-eIF2α
-
Rabbit anti-ATF4
-
Mouse anti-CHOP
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., ChemiDoc)
Experimental Procedure
1. Cell Culture and Treatment
-
Seed the cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 0.5 µM, 1 µM) or vehicle (DMSO) for 1 hour.[4][5]
-
Induce ER stress by adding the chosen stressor (e.g., 1 µM Thapsigargin for 2 hours or 30 mM high glucose for 24 hours).[1][4] Include a control group with no stressor and no this compound.
-
Ensure all treatment groups, including the vehicle control, have the same final concentration of DMSO.
2. Cell Lysis and Protein Extraction
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract and transfer it to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE
-
To 3 parts of protein lysate, add 1 part of 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge the samples briefly before loading onto the gel.
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.
-
Run the gel according to standard procedures until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
7. Detection and Analysis
-
Add the ECL chemiluminescent substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software.
-
Normalize the signal of the target protein to the loading control (β-actin or GAPDH). For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.
Troubleshooting
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations and incubation times.
-
Ensure the transfer was efficient by staining the membrane with Ponceau S.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Ensure the blocking buffer is fresh and properly prepared.
-
Reduce the concentration of the primary or secondary antibody.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing buffer (e.g., increase Tween-20 concentration).
-
Ensure the lysis buffer contains adequate protease inhibitors.
-
By following this detailed protocol, researchers can effectively utilize Western blot analysis to investigate the role of the PERK pathway and the inhibitory effects of this compound in their specific experimental models.
References
- 1. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Pharmacological Inhibition of Protein Kinase R-Like Endoplasmic Reticulum Kinase Signaling After Spinal Cord Injury Spares Oligodendrocytes and Improves Locomotor Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. PERK Pathway Activation Promotes Intracerebral Hemorrhage Induced Secondary Brain Injury by Inducing Neuronal Apoptosis Both in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK2606414 for Modulating Autophagy in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2606414 is a potent and highly selective, ATP-competitive inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK), a critical mediator of the unfolded protein response (UPR).[1][2][3] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The PERK branch of the UPR, in particular, has been linked to the regulation of autophagy, a catabolic process involving the lysosomal degradation of cellular components to maintain homeostasis.[4][5]
These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the role of the PERK signaling pathway in autophagy. It is important to note that while this compound is a powerful modulator of this pathway, its primary role described in the literature is the inhibition of ER stress-induced autophagy rather than direct induction of the autophagic process.[4][6] By inhibiting PERK, this compound allows researchers to dissect the contribution of ER stress to autophagic responses in various cellular models.
Mechanism of Action: The PERK Pathway and Autophagy
Under ER stress, PERK is activated through autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general attenuation of protein synthesis, reducing the protein load on the ER. However, it also paradoxically promotes the translation of specific mRNAs, such as activating transcription factor 4 (ATF4).[6][7] ATF4, in turn, upregulates the expression of genes involved in stress response and autophagy.[6]
This compound, with an IC50 of 0.4 nM, selectively inhibits the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent downstream signaling cascade, including the expression of ATF4 and its target genes.[2][8] This inhibitory action makes this compound a valuable tool for studying the consequences of blocking this specific arm of the UPR on cellular processes like autophagy.
Core Applications
-
Investigating the Role of ER Stress in Autophagy: Use this compound to determine if an observed autophagic response is dependent on the PERK pathway.
-
Modulating Cytoprotective Autophagy: In models where autophagy is a survival mechanism against certain stressors (e.g., treatment with some chemotherapeutics), this compound can be used to inhibit this protective autophagy and potentially enhance apoptosis.[4][9]
-
Elucidating PERK-Dependent Signaling: Delineate the downstream effects of PERK activation by observing the reversal of these effects upon treatment with this compound.
Data Presentation: Effects of this compound on Autophagy Markers
The following tables summarize quantitative data from representative studies on the effect of this compound on key autophagy markers. Note that in these examples, this compound is used to inhibit autophagy induced by other stimuli.
Table 1: Effect of this compound on LC3-II Levels in Response to Autophagy Inducers
| Cell Line | Inducer | This compound Concentration | Change in LC3-II/LC3-I Ratio | Reference |
| Thyroid Cancer Cells | Vemurafenib | Not Specified | Reduced | [4] |
| Pancreatic β-Cells (INS-1) | Intermittent Hypoxia | Not Specified | Inhibited increase in LC3 turnover | [6] |
| Bone Marrow Macrophages (BMMs) | RANKL (100 ng/mL) | 0.05 µM | Significant Decrease | [10] |
| Bone Marrow Macrophages (BMMs) | RANKL (100 ng/mL) | 0.1 µM | Significant Decrease | [10] |
Table 2: Effect of this compound on p62/SQSTM1 Levels in Response to Autophagy Inducers
| Cell Line | Inducer | This compound Concentration | Change in p62/SQSTM1 Levels | Reference |
| Thyroid Cancer Cells | Vemurafenib | Not Specified | Suppression of p62 digestion | [4] |
| Pancreatic β-Cells (INS-1) | Intermittent Hypoxia | Not Specified | Blocked decrease in SQSTM1 | [6] |
Note: p62/SQSTM1 is a protein that is degraded during autophagy. An increase or suppression of its degradation indicates an inhibition of autophagic flux.[11][12]
Mandatory Visualizations
Caption: PERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound's effect on autophagy.
Experimental Protocols
Protocol 1: Analysis of Autophagy Markers by Western Blot
This protocol details the detection of changes in the levels of LC3-II and p62/SQSTM1, which are hallmark indicators of autophagic activity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)[13]
-
Autophagy inducer (e.g., Thapsigargin, Vemurafenib, or condition like hypoxia)
-
Phosphate Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Rabbit anti-p-PERK, Rabbit anti-PERK, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Pre-treat cells with the desired concentration of this compound (e.g., 100 nM - 1 µM) or vehicle control (DMSO) for 1-2 hours.[14]
-
Add the autophagy-inducing agent or expose cells to the stress condition.
-
Include controls: untreated cells, cells with inducer only, and cells with this compound only.
-
-
Incubation: Incubate for the desired period (e.g., 6, 12, 24, or 48 hours), depending on the kinetics of autophagy induction in your model.[14]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the levels of LC3-II to a loading control (e.g., β-actin). The LC3-II/LC3-I ratio is a key indicator of autophagosome formation.[11] A decrease in p62 levels indicates active autophagic flux.
-
Protocol 2: Visualization of Autophagosomes by LC3 Puncta Staining
This protocol is for the fluorescent visualization of LC3 translocation to autophagosome membranes, appearing as cytoplasmic puncta.
Materials:
-
Cells cultured on glass coverslips or in glass-bottom dishes
-
This compound
-
Autophagy inducer
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or an autophagy inducer as described in Protocol 1.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
-
Antibody Staining:
-
Incubate cells with the primary anti-LC3B antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate cells with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell. An increase in puncta suggests the formation of autophagosomes. A reduction in inducer-mediated puncta formation by this compound would indicate PERK-dependent autophagy.
-
Conclusion
This compound is an invaluable pharmacological tool for dissecting the intricate relationship between ER stress and autophagy. By selectively inhibiting the PERK signaling pathway, researchers can elucidate the specific contribution of this UPR branch to the initiation and regulation of autophagy in a wide range of cellular and disease models. The protocols and data presented here provide a framework for designing and executing experiments to explore this connection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound on cell proliferation and endoplasmic reticulum stress‑associated gene expression in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of this compound and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Raf/MEK/ERK can regulate cellular levels of LC3B and SQSTM1/p62 at expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Cell Viability Following Treatment with GSK2606414
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2606414 is a potent and selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK)[1][2]. PERK is a key mediator of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER)[2][3]. Under ER stress, PERK activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific mRNAs, such as activating transcription factor 4 (ATF4)[3][4]. The PERK/eIF2α/ATF4 signaling axis plays a critical role in cell fate decisions, including adaptation, and apoptosis[3][4][5]. By inhibiting PERK, this compound can modulate these downstream effects, making it a valuable tool for studying the UPR and a potential therapeutic agent in diseases characterized by ER stress, such as cancer and neurodegenerative disorders[1][2].
This document provides detailed protocols for assessing cell viability and apoptosis in response to this compound treatment using three common assays: the MTT assay for metabolic activity, the CellTiter-Glo® Luminescent Cell Viability Assay for ATP levels, and the Caspase-Glo® 3/7 Assay for apoptosis induction.
Signaling Pathway of this compound Action
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product[6][7].
Materials:
-
This compound (prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (DMSO concentration matched to the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well[9].
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[6][8].
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which signals the presence of metabolically active, viable cells[10]. The assay procedure involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the ATP concentration[11].
Materials:
-
This compound (prepared in DMSO)
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates (suitable for luminescence)
-
Cell culture medium
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the wells, ensuring the final volume is consistent. Include vehicle and no-cell background controls.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature before use[12].
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes[11].
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium)[11].
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[12].
-
Luminescence Reading: Record the luminescence using a plate luminometer.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis. The assay provides a proluminescent caspase-3/7 substrate that is cleaved to generate a "glow-type" luminescent signal[13].
Materials:
-
This compound (prepared in DMSO)
-
Caspase-Glo® 3/7 Reagent
-
96-well opaque-walled plates
-
Cell culture medium
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the CellTiter-Glo® protocol. It is recommended to run this assay in parallel with a viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, and equilibrate to room temperature[14].
-
Assay Procedure: Equilibrate the plate to room temperature for about 30 minutes.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of medium[15].
-
Signal Stabilization: Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds[16]. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence of each sample in a plate-reading luminometer.
Experimental Workflow
Data Presentation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Example Raw Absorbance Data from MTT Assay (570 nm)
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. |
| 0 (Vehicle) | 0.852 | 0.861 | 0.849 | 0.854 | 0.006 |
| 0.1 | 0.811 | 0.825 | 0.818 | 0.818 | 0.007 |
| 0.5 | 0.654 | 0.648 | 0.660 | 0.654 | 0.006 |
| 1.0 | 0.431 | 0.445 | 0.439 | 0.438 | 0.007 |
| 5.0 | 0.215 | 0.220 | 0.211 | 0.215 | 0.005 |
| 10.0 | 0.102 | 0.105 | 0.099 | 0.102 | 0.003 |
| Background | 0.055 | 0.056 | 0.054 | 0.055 | 0.001 |
Table 2: Normalized Cell Viability Data and IC₅₀ Calculation
Normalization Formula: % Viability = [(Mean Absorbance of Sample - Mean Background) / (Mean Absorbance of Vehicle - Mean Background)] x 100
| This compound (µM) | Mean Corrected Abs. | % Viability |
| 0 (Vehicle) | 0.799 | 100.0% |
| 0.1 | 0.763 | 95.5% |
| 0.5 | 0.599 | 75.0% |
| 1.0 | 0.383 | 47.9% |
| 5.0 | 0.160 | 20.0% |
| 10.0 | 0.047 | 5.9% |
| Calculated IC₅₀ | 1.04 µM |
Note: The IC₅₀ value is typically determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Table 3: Example Luminescence Data from Caspase-Glo® 3/7 Assay (Relative Light Units - RLU)
| This compound (µM) | Mean RLU | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,250 | 1.0 |
| 0.1 | 18,500 | 1.2 |
| 0.5 | 45,700 | 3.0 |
| 1.0 | 120,500 | 7.9 |
| 5.0 | 250,100 | 16.4 |
| 10.0 | 285,300 | 18.7 |
| Background | 850 | N/A |
These protocols and data presentation formats provide a comprehensive framework for investigating the effects of the PERK inhibitor this compound on cell viability and apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PERK inhibitor, this compound, ameliorates neuropathological damage, memory and motor functional impairments in cerebral ischemia via PERK/p-eIF2ɑ/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on cell proliferation and endoplasmic reticulum stress‑associated gene expression in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
Application Notes and Protocols: Measuring the Effect of GSK2606414 on Tumor Xenograft Growth in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2606414 is a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical component of the Unfolded Protein Response (UPR).[1][2][3][4] In the tumor microenvironment, which is often characterized by nutrient deprivation and hypoxia, cancer cells activate the UPR to adapt and survive.[1][2] The PERK signaling pathway, in particular, plays a crucial role in promoting cell survival under stress.[1][5] this compound inhibits PERK, thereby shifting the UPR from a pro-survival to a pro-apoptotic state, making it a promising agent for cancer therapy.[6] Preclinical studies have demonstrated that oral administration of this compound can inhibit the growth of human tumor xenografts in mice in a dose-dependent manner.[4][7]
These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a human pancreatic cancer xenograft model using BxPC-3 cells.
Mechanism of Action: PERK Signaling Pathway
Under conditions of endoplasmic reticulum (ER) stress, such as those found in a tumor, the PERK pathway is activated. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific mRNAs, like that of activating transcription factor 4 (ATF4). ATF4 upregulates genes involved in stress adaptation. By inhibiting PERK, this compound prevents the phosphorylation of eIF2α, leading to a disruption of this adaptive response and promoting apoptosis in cancer cells.
Experimental Protocols
Cell Line and Culture
-
Cell Line: BxPC-3 (human pancreatic adenocarcinoma). This cell line is KRAS wild-type and forms tumors in immunodeficient mice that replicate key features of human pancreatic cancer.[8][9]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Quality Control: Regularly test cells for mycoplasma contamination. Authenticate cell line identity using Short Tandem Repeat (STR) profiling.
Animal Model
-
Species: Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) or athymic nude mice), 6-8 weeks old.
-
Housing: Maintain mice in a specific-pathogen-free (SPF) facility with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Xenograft Implantation
-
Harvest BxPC-3 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Inject 5 x 10⁶ cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
Experimental Workflow
Drug Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a vehicle solution of 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80 in sterile water.
-
Dosage Groups:
-
Vehicle control
-
This compound (50 mg/kg)
-
This compound (150 mg/kg)
-
-
Administration: Administer the assigned treatment orally (p.o.) twice daily (b.i.d.) for 21 consecutive days.[4]
Data Collection and Analysis
-
Tumor Volume Measurement: Measure tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice three times a week as an indicator of toxicity.
-
Endpoint: At the end of the 21-day treatment period, euthanize the mice and excise the tumors.
-
Tumor Weight: Record the wet weight of each excised tumor.
-
Statistical Analysis: Analyze the differences in tumor volume and weight between the treatment and vehicle control groups using an appropriate statistical test (e.g., t-test or ANOVA). A p-value of < 0.05 is typically considered statistically significant.
-
Tumor Growth Inhibition (TGI): Calculate the percent TGI using the following formula: % TGI = 100 x (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of vehicle group at endpoint))
Data Presentation
Table 1: Effect of this compound on BxPC-3 Tumor Xenograft Growth
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Mean Tumor Weight at Day 21 (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | Data to be filled from experiment | Data to be filled from experiment | N/A |
| This compound (50 mg/kg, b.i.d.) | 8 | Data to be filled from experiment | Data to be filled from experiment | Calculate based on data |
| This compound (150 mg/kg, b.i.d.) | 8 | Data to be filled from experiment | Data to be filled from experiment | Calculate based on data |
Table 2: Animal Body Weight Changes During Treatment
| Treatment Group | N | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | 8 | Data to be filled from experiment | Data to be filled from experiment | Calculate based on data |
| This compound (50 mg/kg, b.i.d.) | 8 | Data to be filled from experiment | Data to be filled from experiment | Calculate based on data |
| This compound (150 mg/kg, b.i.d.) | 8 | Data to be filled from experiment | Data to be filled from experiment | Calculate based on data |
Expected Outcomes and Troubleshooting
-
Efficacy: A dose-dependent inhibition of tumor growth is expected in the this compound-treated groups compared to the vehicle control.[4]
-
Toxicity: Monitor for signs of toxicity, such as significant body weight loss, lethargy, or ruffled fur. While this compound has been shown to have on-target effects on the pancreas, studies in mice with single oral doses up to 100 mg/kg showed no mortality or significant weight loss over 7 days.
-
Troubleshooting:
-
No tumor growth: Ensure the viability of the BxPC-3 cells and proper injection technique. Check the immune status of the mice.
-
High variability in tumor size: Increase the number of animals per group to improve statistical power. Ensure consistent cell injection and randomization procedures.
-
Adverse events: If significant toxicity is observed, consider dose reduction or less frequent administration.
-
Conclusion
This protocol provides a comprehensive framework for assessing the anti-tumor efficacy of the PERK inhibitor this compound in a preclinical pancreatic cancer xenograft model. The provided tables and diagrams are designed to facilitate clear data presentation and understanding of the experimental design and underlying biological pathways. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data on the in vivo effects of this compound.
References
- 1. PERK integrates oncogenic signaling and cell survival during cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | PERK inhibitor | CAS 1337531-36-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. PERK promotes cancer cell proliferation and tumor growth by limiting oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BxPC‑3 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
- 9. BxPC-3 Xenograft Model | Xenograft Services [xenograft.net]
Application Notes and Protocols for Immunohistochemical Staining of PERK Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of activated Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Activation of PERK is a key event in the Unfolded Protein Response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders. The protocol includes the use of GSK2606414, a potent and selective PERK inhibitor, as a tool to validate antibody specificity and to study the effects of PERK inhibition on its activation status.
Introduction
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations in ER homeostasis can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate the UPR, a complex signaling network. PERK is one of the three main ER stress sensors that initiate the UPR. Upon activation by autophosphorylation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis and the preferential translation of stress-responsive mRNAs, such as activating transcription factor 4 (ATF4).
Immunohistochemistry is a powerful technique to visualize the spatial distribution of activated PERK (phosphorylated PERK, or p-PERK) within the tissue context. This allows for the assessment of PERK activation in specific cell types and its modulation by therapeutic agents like this compound.
PERK Signaling Pathway
Under ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from PERK, leading to PERK dimerization and autophosphorylation, marking its activation. Activated PERK then phosphorylates eIF2α, which in turn initiates a signaling cascade involving ATF4 and CHOP (C/EBP homologous protein), ultimately influencing cell fate decisions between adaptation and apoptosis.
Troubleshooting & Optimization
Off-target effects of GSK2606414 in research experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GSK2606414.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound, and what are its known significant off-targets?
A1: this compound is a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), also known as Eukaryotic Translation Initiation Factor 2 Alpha Kinase 3 (EIF2AK3), with an IC50 of approximately 0.4 nM.[1][2][3] However, it is crucial to be aware of its significant off-target activities, most notably against Receptor-Interacting Protein Kinase 1 (RIPK1) and the tyrosine kinase c-KIT.[4][5][6]
Q2: How can I differentiate between on-target PERK inhibition and off-target effects in my experiments?
A2: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Here are several strategies:
-
Genetic knockdown or knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PERK expression. If this compound still produces the same effect in these cells, it is likely an off-target effect.[4]
-
Dose-response analysis: A strong correlation between the IC50 for PERK inhibition and the effective concentration for the observed cellular phenotype suggests an on-target effect. Discrepancies in these values may indicate off-target activity.
Q3: I am observing PERK-independent cell death in my experiments with this compound. What could be the cause?
A3: this compound is a known potent inhibitor of RIPK1, a key regulator of TNF-mediated apoptosis and necroptosis.[7][8] If your experimental model involves TNF signaling or other pathways regulated by RIPK1, the observed cell death may be a consequence of RIPK1 inhibition rather than PERK inhibition. In some cellular contexts, this compound has been shown to be a more potent inhibitor of RIPK1-dependent cell death than of PERK signaling.[7]
Q4: Are there any other kinases I should be aware of that this compound might inhibit?
A4: Yes, in addition to RIPK1 and c-KIT, broader kinase screening has revealed that this compound can inhibit other kinases, although generally at higher concentrations. These include Aurora kinase B, BRK, MAP3K10, MER, MYLK2, IKBKe, TrkC, and MAP3K11, with IC50 values typically in the range of 150-1000 nM.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed at concentrations inconsistent with PERK inhibition.
-
Possible Cause: The observed effect is likely due to an off-target activity of this compound.
-
Troubleshooting Steps:
-
Consult the Kinase Selectivity Data: Compare the effective concentration in your assay with the IC50 values for known off-targets provided in the data table below.
-
Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement of this compound with potential off-targets within intact cells.
-
Use Specific Inhibitors for Off-Targets: If available, use highly selective inhibitors for suspected off-targets (e.g., a specific RIPK1 inhibitor) to see if they replicate the observed phenotype.[6]
-
Issue 2: Discrepancy between biochemical assay results and cellular assay results.
-
Possible Cause: Differences in cell permeability, efflux pump activity, or the specific cellular context can lead to varied results.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Ensure the compound is reaching its intracellular target in your specific cell line.
-
Investigate Efflux Pump Activity: Use inhibitors of common efflux pumps to determine if they increase the cellular potency of this compound.
-
Validate in Multiple Cell Lines: If possible, confirm your findings in different cell lines to ensure the observed effect is not cell-type specific.
-
Data Presentation
Table 1: On-Target and Off-Target Inhibitory Activity of this compound
| Target | Alias | Assay Type | IC50 (nM) | Reference |
| Primary Target | ||||
| EIF2AK3 | PERK | Cell-free | 0.4 | [1][2][3] |
| Key Off-Targets | ||||
| RIPK1 | Cell-free (ADP-Glo) | 18.2 | [7] | |
| c-KIT | 150-1000 | |||
| Other eIF2α Kinases | ||||
| EIF2AK1 | HRI | Cell-free | 420 | [2] |
| EIF2AK2 | PKR | Cell-free | 696 | [2] |
| Other Off-Target Kinases | ||||
| Aurora kinase B | 150-1000 | |||
| BRK | PTK6 | 150-1000 | ||
| MAP3K10 | 150-1000 | |||
| MER | MERTK | 150-1000 | ||
| MYLK2 | 150-1000 | |||
| IKBKe | 150-1000 | |||
| TrkC | NTRK3 | 150-1000 | ||
| MAP3K11 | 150-1000 |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for Off-Target Activity
This protocol is adapted for determining the inhibitory activity of this compound against a potential off-target kinase like RIPK1.[7][9]
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase buffer, the purified off-target kinase (e.g., recombinant human RIPK1), the appropriate substrate, and varying concentrations of this compound or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm that this compound binds to a suspected off-target in a cellular environment.[10][11][12]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with either this compound at the desired concentration or DMSO as a vehicle control.
-
Incubate for a sufficient time to allow for compound uptake and target binding (e.g., 1 hour).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the specific target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the this compound-treated and DMSO-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the protein upon binding, confirming target engagement.
-
Visualizations
Caption: On-target effect of this compound on the PERK signaling pathway.
Caption: Off-target effect of this compound on the RIPK1 signaling pathway.
Caption: Logical workflow for troubleshooting off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PERK inhibitor | CAS 1337531-36-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The PERK Inhibitor this compound Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of this compound and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RIPK1 Kinase Enzyme System [promega.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
GSK2606414 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of GSK2606414, a potent and selective PERK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and orally bioavailable inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key enzyme in the Unfolded Protein Response (UPR).[1] Under conditions of endoplasmic reticulum (ER) stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general shutdown of protein synthesis to reduce the load of new proteins entering the ER, while selectively promoting the translation of certain mRNAs, such as ATF4, which is involved in the stress response.[2][3] this compound works by inhibiting the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent downstream signaling events.[2][3][4]
Q2: What are the recommended storage conditions for this compound powder and DMSO stock solutions?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[5][6] To ensure the stability and integrity of the compound, it is crucial to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[5]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO up to 100 mM. To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO, as the compound's solubility can be reduced in the presence of moisture.[5] If you encounter solubility issues, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[7]
Q4: What is the stability of this compound in cell culture media?
A4: While specific quantitative data on the half-life of this compound in various cell culture media is not extensively published, it is standard practice to prepare fresh dilutions of the compound in your cell culture medium for each experiment. This minimizes the potential for degradation over time. Many published studies report successful experiments with incubation times ranging from a few hours to 72 hours, suggesting sufficient stability for most cell-based assays.[4]
Q5: In which cell lines has this compound been used?
A5: this compound has been utilized in a variety of cell lines to study the effects of PERK inhibition. Some examples include human lung carcinoma A549 cells, head and neck squamous cell carcinoma (HNSCC) cells[2], human colorectal cancer HCT116 cells[5], neuroblastoma N2A cells[3], and human retinal pigment epithelial ARPE-19 cells.[4]
Troubleshooting Guide
Issue 1: I am having trouble dissolving this compound in DMSO.
-
Question: My this compound is not fully dissolving in DMSO, or a precipitate has formed in my stock solution. What should I do?
-
Answer:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous (dry) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of this compound.[5]
-
Gentle Warming: Try warming the solution at 37°C for 10-15 minutes.[7]
-
Sonication: Use an ultrasonic bath for a short period to aid in dissolution.[7]
-
Check Concentration: Confirm that you are not exceeding the maximum solubility of this compound in DMSO, which is approximately 100 mM.
-
Issue 2: I am observing unexpected or inconsistent results in my cell-based assays.
-
Question: My experimental results with this compound are variable. What could be the cause?
-
Answer:
-
Stock Solution Stability: Avoid repeated freeze-thaw cycles of your DMSO stock solution, as this can lead to degradation of the compound. It is best to prepare small aliquots of your stock solution and store them at -80°C for long-term use.[5]
-
Working Solution Preparation: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Do not store the compound diluted in aqueous media for extended periods.
-
Light Sensitivity: Protect the compound from light during storage and handling, as some compounds can be light-sensitive.[6]
-
Cell Line Specific Effects: The effective concentration of this compound can vary between different cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Data and Protocols
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source(s) |
| Solubility in DMSO | Up to 100 mM | |
| 90-100 mg/mL | [5] | |
| Storage (Powder) | -20°C | [5] |
| Storage (Stock Solution in DMSO) | 1 month at -20°C | [5][6] |
| 1 year at -80°C | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution to mix. If necessary, gently warm the solution at 37°C or sonicate until the powder is completely dissolved.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Cell Culture Experiment with this compound
-
Culture your cells of interest to the desired confluency in the appropriate cell culture medium.
-
On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare a fresh working solution by diluting the stock solution directly into pre-warmed cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Remove the existing medium from your cells and replace it with the medium containing this compound.
-
Include a vehicle control group of cells treated with the same concentration of DMSO as the experimental group.
-
Incubate the cells for the desired experimental duration.
-
Proceed with your downstream analysis (e.g., western blotting for p-eIF2α, cell viability assays, etc.).
Visualizations
Signaling Pathway
Caption: The PERK signaling pathway in the Unfolded Protein Response.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The PERK Inhibitor this compound Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
Technical Support Center: Optimizing GSK2606414 for Neuroprotection
Welcome to the technical support center for GSK2606414. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neuroprotection?
A1: this compound is a potent and selective inhibitor of the enzyme PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase), which is a key component of the Unfolded Protein Response (UPR).[1][2] In neurodegenerative diseases, chronic stress in the endoplasmic reticulum (ER) can lead to sustained activation of the PERK pathway.[3][4] This activation phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a shutdown of general protein synthesis and the induction of pro-apoptotic factors like ATF4 and CHOP.[5][6] By inhibiting PERK, this compound prevents this cascade, thereby reducing neuronal apoptosis and providing neuroprotection.[3][5][7]
Q2: What is a typical starting concentration for in vitro neuroprotection studies?
A2: Based on published data, a typical starting concentration for in vitro studies ranges from 0.5 µM to 1.0 µM.[5][8] Studies have shown that concentrations in this range can effectively inhibit PERK signaling and protect against neurotoxicity in cell lines like Neuro-2a (N2A).[5] However, the optimal concentration is highly dependent on the cell type and the specific stressor used.
Q3: How do I determine the optimal concentration for my specific experimental model?
A3: The optimal concentration should be determined empirically for each cell line and experimental condition. A standard approach involves performing a dose-response curve.
-
Toxicity Assessment: First, determine the toxicity profile of this compound in your cell model using a cell viability assay (e.g., MTT or LDH). Test a broad range of concentrations (e.g., 0.01 µM to 50 µM) for 24-72 hours to identify the maximum non-toxic concentration.[5][8]
-
Efficacy Assessment: Next, induce neurotoxicity in your model and treat the cells with a range of non-toxic concentrations of this compound. Assess neuroprotection using viability assays or specific markers of apoptosis (e.g., Caspase-3 activity, Annexin V staining).
-
Target Engagement: Confirm that the effective concentrations are indeed inhibiting the PERK pathway by performing a Western blot for phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP.[5] A significant reduction in the levels of these markers indicates target engagement.
Q4: What are the signs of cellular toxicity with this compound?
A4: Cellular toxicity can manifest as a significant reduction in cell viability, changes in cell morphology (e.g., rounding, detachment), and inhibition of cell proliferation.[8] In ARPE-19 cells, for instance, concentrations above 0.5 µM significantly inhibited proliferation in a dose- and time-dependent manner.[8] It is crucial to run a vehicle-only (e.g., DMSO) control to distinguish compound toxicity from solvent effects.
Q5: Are there any known off-target effects or specificity issues with this compound?
A5: While this compound is a highly selective PERK inhibitor, some studies have reported that it can also inhibit RIPK1 (Receptor-interacting serine/threonine-protein kinase 1) at higher concentrations.[5][9] This activity is independent of PERK inhibition and could contribute to the observed cellular effects, particularly those related to TNF-mediated cell death.[9][10] Researchers should be aware of this potential off-target effect when interpreting their results.
Q6: Can this compound be used for in vivo studies?
A6: Yes, this compound has good oral bioavailability and is known to cross the blood-brain barrier, making it suitable for in vivo studies.[1][2] It has been shown to be neuroprotective in mouse models of prion disease and Parkinson's disease.[1][3][11] However, systemic PERK inhibition can lead to side effects such as weight loss and hyperglycemia due to its role in pancreatic function.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No neuroprotective effect observed. | Concentration too low: The concentration of this compound may be insufficient to inhibit PERK in your specific model. | Perform a dose-response experiment with higher concentrations. Confirm target engagement via Western blot for p-PERK, ATF4, and CHOP.[5] |
| Timing of treatment: The compound may be added too late after the toxic insult. | Optimize the treatment window. Consider pre-treatment with this compound before applying the neurotoxic stimulus. | |
| PERK pathway not involved: The specific neurotoxic insult used may not activate the PERK branch of the UPR. | Confirm activation of the PERK pathway in your injury model (e.g., check for increased p-PERK) before testing the inhibitor. | |
| High cellular toxicity observed. | Concentration too high: The concentration of this compound may be above the toxic threshold for your cells. | Re-evaluate the dose-response curve to find the maximum non-toxic dose.[8] Shorten the incubation time. |
| Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic level for your cells (typically <0.1%). Run a vehicle-only control. | |
| Inconsistent or variable results. | Compound stability/solubility: this compound may have precipitated out of the solution or degraded. | Prepare fresh stock solutions for each experiment. Ensure the compound is fully dissolved in the stock solvent before diluting in culture media. Visually inspect media for any signs of precipitation. |
| Experimental variability: Inconsistent cell seeding density, treatment times, or assay procedures. | Standardize all experimental procedures. Ensure uniform cell seeding and consistent timing for treatments and assays. |
Data Summary Tables
Table 1: Effective Concentrations of this compound in In Vitro Models
| Cell Line | Insult | Concentration Range | Outcome | Reference |
| Neuro-2a (N2A) | High Glucose (30 mM) | 0.5 µM - 1 µM | Attenuated apoptosis, reduced p-PERK, ATF4, CHOP | [5] |
| ARPE-19 | Thapsigargin | 0.05 µM - 1 µM | Inhibited eIF2α phosphorylation | [8] |
| ARPE-19 | N/A | 0.5 µM - 50 µM | Inhibited cell proliferation | [8] |
| A549 | Thapsigargin | <0.3 µM | Inhibited PERK autophosphorylation | [2] |
Table 2: IC₅₀ Values for this compound
| Target/Process | Cell Line/System | IC₅₀ Value | Reference |
| PERK Kinase Activity | Biochemical Assay | 0.4 nM | [2] |
| PERK Autophosphorylation | A549 Cells | <0.3 µM | [2] |
| Cell Proliferation (72h) | ARPE-19 Cells | 1.7 µM | [8] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT Assay) for Dose-Response Analysis
This protocol is adapted from studies on N2A cells.[5]
-
Cell Seeding: Seed neuronal cells (e.g., N2A) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 200 µM) in complete culture medium.[5] Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle-only control group.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for PERK Pathway Inhibition
This protocol allows for the confirmation of target engagement.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the neurotoxic agent in the presence or absence of various concentrations of this compound for the desired time (e.g., 24 hours).[5]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of target proteins to the loading control.
Visualizations
Caption: The PERK signaling pathway under ER stress and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting PERK signaling with the small molecule this compound prevents neurodegeneration in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PERK inhibitor, this compound, ameliorates neuropathological damage, memory and motor functional impairments in cerebral ischemia via PERK/p-eIF2ɑ/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of this compound and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected results from GSK2606414 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2606414, a potent and selective inhibitor of the PERK enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective, ATP-competitive inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK). PERK is a critical component of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By inhibiting PERK, this compound prevents the phosphorylation of its downstream target, eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, prevents the attenuation of global protein synthesis and the induction of pro-apoptotic genes like CHOP, which are typically upregulated during prolonged ER stress.
Q2: What are the common applications of this compound in research?
This compound is widely used to study the role of the PERK branch of the UPR in various physiological and pathological processes. Common applications include:
-
Investigating the role of ER stress in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's).
-
Exploring PERK signaling in cancer biology, particularly in the context of tumor growth, survival, and adaptation to the tumor microenvironment.
-
Studying metabolic disorders where ER stress is implicated, such as diabetes.
-
Elucidating the mechanisms of cell death and survival under various stress conditions.
Q3: What are the recommended in vitro and in vivo concentrations for this compound?
The optimal concentration of this compound can vary significantly depending on the cell type, experimental conditions, and specific research question. However, general ranges are provided below. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
| Application | Typical Concentration Range | Notes |
| In Vitro (Cell Culture) | 100 nM - 1 µM | Higher concentrations may be needed for some cell lines or to achieve complete PERK inhibition. |
| In Vivo (Animal Models) | 30 mg/kg - 150 mg/kg | Dosing frequency and route of administration will impact the required dose. |
Troubleshooting Guide
This guide addresses unexpected results that may be encountered during experiments with this compound.
Issue 1: No effect of this compound on downstream targets (e.g., p-eIF2α levels remain high).
Possible Causes and Solutions:
-
Drug Inactivity:
-
Solution: Ensure the compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions in a suitable solvent like DMSO.
-
-
Insufficient Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Cell Line Insensitivity:
-
Solution: Some cell lines may have lower PERK expression or alternative UPR signaling pathways that are dominant. Confirm PERK expression in your cell line via Western blot or qPCR.
-
-
Timing of Treatment:
-
Solution: The kinetics of PERK activation and subsequent eIF2α phosphorylation can be rapid. Optimize the timing of this compound treatment relative to the induction of ER stress.
-
Experimental Workflow: Verifying this compound Activity
How to control for GSK2606414's impact on blood glucose levels in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PERK inhibitor, GSK2606414, in in vivo experiments, with a specific focus on controlling for its impact on blood glucose levels.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on blood glucose levels in vivo?
A1: The effect of this compound on blood glucose is dose-dependent. High doses of this compound can lead to hyperglycemia.[1] This is thought to be due to the inhibition of PERK in pancreatic beta cells, which is crucial for insulin production and secretion. Conversely, low-dose or partial inhibition of PERK by this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) and can lead to a reduction in blood glucose levels in mouse models, including those with type 2 diabetes.[2][3][4][5]
Q2: What is the mechanism behind the dose-dependent effects of this compound on blood glucose?
A2: At high concentrations, complete inhibition of PERK disrupts endoplasmic reticulum (ER) function in pancreatic beta cells, impairing proinsulin processing and leading to reduced insulin secretion and subsequent hyperglycemia.[6][7] However, at low concentrations, partial PERK inhibition has been observed to induce the expression of the ER chaperone BiP (also known as GRP78).[2] This induction of BiP is associated with enhanced ER calcium handling, increased islet insulin content, and ultimately, improved glucose-stimulated insulin secretion (GSIS), which can lower blood glucose.[2]
Q3: How should I determine the optimal dose of this compound for my in vivo study to avoid significant hyperglycemia?
A3: A dose-response study is highly recommended to determine the optimal therapeutic window for your specific animal model and research question. Start with low doses reported in the literature to have beneficial effects on GSIS (e.g., in the low nanomolar range for in vitro studies, which may translate to lower mg/kg doses in vivo) and escalate gradually while monitoring blood glucose levels and the desired therapeutic effect.[2][5] For instance, in a mouse model of type 2 diabetes, 10 mg/kg/day of a similar PERK inhibitor, GSK2656157, enhanced GSIS and reduced blood glucose.[4][5]
Q4: What are the best practices for monitoring blood glucose in animals treated with this compound?
A4: Regular monitoring of blood glucose is critical. For acute studies, measure blood glucose at baseline and at several time points post-administration. For chronic studies, monitor blood glucose levels several times a week. Tail vein blood sampling using a standard glucometer is a common and effective method.[8] For a more comprehensive assessment of glucose homeostasis, perform oral or intraperitoneal glucose tolerance tests (OGTT or IPGTT) and insulin tolerance tests (ITT).[9][10]
Troubleshooting Guide
Issue 1: Unexpected hyperglycemia is observed after this compound administration.
| Possible Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose of this compound. The hyperglycemic effect is often dose-dependent.[1] |
| Off-target effects | While this compound is a selective PERK inhibitor, consider potential off-target effects at higher concentrations. Review literature for known off-target activities. |
| Animal model sensitivity | The specific strain or genetic background of your animal model may have a different sensitivity to PERK inhibition. Conduct a dose-titration study in your specific model. |
| Vehicle effect | Ensure the vehicle used to dissolve this compound does not independently affect blood glucose levels. Run a vehicle-only control group. |
Issue 2: No significant change or a decrease in blood glucose is observed.
| Possible Cause | Troubleshooting Step |
| Dose is too low | If you are expecting a hyperglycemic effect for your experimental design, you may need to increase the dose. A low dose can have the opposite effect of lowering blood glucose.[2][11] |
| Partial PERK inhibition | At the administered dose, you may be achieving partial PERK inhibition, leading to enhanced GSIS and improved glucose tolerance.[2][11] This could be a desirable outcome depending on the research question. |
| Compound formulation/bioavailability | Ensure proper formulation and administration of this compound for optimal oral bioavailability.[2][6] Check for precipitation of the compound in the formulation. |
Issue 3: High variability in blood glucose readings between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing | Ensure accurate and consistent administration of this compound to all animals. For oral gavage, ensure the entire dose is delivered. |
| Differences in food intake | House animals individually during acute experiments to monitor food intake, as this can significantly impact blood glucose. For chronic studies, monitor body weight and food consumption. |
| Stress-induced hyperglycemia | Handle animals gently and consistently to minimize stress, which can elevate blood glucose levels. Acclimatize animals to handling and procedures before the experiment. |
| Circadian rhythm | Conduct experiments at the same time of day to minimize variations due to the animals' natural circadian rhythms, which can influence metabolic parameters. |
Quantitative Data Summary
Table 1: In Vivo Effects of PERK Inhibitors on Blood Glucose and Related Parameters
| Compound | Animal Model | Dose | Duration | Effect on Blood Glucose | Effect on GSIS | Reference |
| GSK2656157 | Wild-type mice | 5 mg/kg (twice daily) | 8 weeks | No significant change in fed blood glucose | Enhanced | [11] |
| GSK2656157 | Atg7Δβcell mice | 5 mg/kg (twice daily) | 8 weeks | Reduced fed blood glucose | Enhanced | [11] |
| GSK2656157 | Type 2 Diabetes mouse model | 10 mg/kg/day | 8 weeks | Reduced | Enhanced | [4][5] |
| This compound | Prion-infected mice | Not specified | Not specified | Elevated | Not specified | [1] |
Table 2: In Vitro Effects of this compound on Pancreatic Islets
| Cell Type | This compound Concentration | Duration | Effect on GSIS | Effect on Insulin Content | Reference |
| Mouse Islets | 40 nM | 24 hours | Increased | Increased | [2][11] |
| Mouse Islets | >250 nM | 24 hours | Suppressed | Not specified | [2] |
| Human Islets | 50-100 nM | 24 hours | Enhanced | Not specified | [2][11] |
| Human Islets | 150 nM | 24 hours | No significant enhancement | Not specified | [2] |
Experimental Protocols
1. In Vivo Formulation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile water or saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 200 mg/mL). Ensure the powder is completely dissolved.
-
For a 1 mL working solution, take a calculated volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Add sterile water or saline to reach the final volume and mix thoroughly.
-
The final formulation should be a clear solution. It is recommended to prepare this formulation fresh before each use.[2][3]
-
2. Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Materials:
-
Sterile 50% dextrose solution
-
Sterile saline
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
-
Procedure:
-
Fast mice for 6 hours with free access to water.
-
At time 0, measure baseline blood glucose from a tail vein bleed.
-
Administer this compound or vehicle at the appropriate time before the glucose challenge, according to your experimental design.
-
Inject a 2 g/kg dose of glucose intraperitoneally (prepared from the 50% dextrose solution diluted in saline).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) for each group.[9][10]
-
3. Pancreas Histology and Beta-Cell Mass Quantification
-
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin (NBF)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Primary antibodies (e.g., anti-insulin, anti-glucagon)
-
Secondary antibodies
-
DAB or fluorescent detection reagents
-
Image analysis software
-
-
Procedure:
-
Euthanize the mouse and carefully dissect the entire pancreas.
-
Fix the pancreas in 4% PFA or 10% NBF overnight at 4°C.
-
Wash the tissue in phosphate-buffered saline (PBS).
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin.
-
Cut serial sections (e.g., 5 µm thick) using a microtome and mount them on microscope slides.
-
Perform immunohistochemistry for insulin to identify beta cells.
-
Capture images of the entire pancreatic section using a slide scanner or a microscope with a motorized stage.
-
Use image analysis software to quantify the total pancreatic area and the insulin-positive area to determine the beta-cell mass.[12]
-
Visualizations
Caption: PERK signaling pathway and the dual effects of this compound.
Caption: Experimental workflow for assessing this compound's in vivo effects.
Caption: Troubleshooting decision tree for unexpected blood glucose outcomes.
References
- 1. The PERK-Dependent Molecular Mechanisms as a Novel Therapeutic Target for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PERK inhibitor | CAS 1337531-36-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. Type I interferons mediate pancreatic toxicities of PERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific PERK inhibitors enhanced glucose-stimulated insulin secretion in a mouse model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | PERK Inhibitor | TargetMol [targetmol.com]
- 7. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PERK Is Required in the Adult Pancreas and Is Essential for Maintenance of Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. Automated quantification of pancreatic β-cell mass - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize weight loss in animal subjects treated with the PERK inhibitor, GSK2606414.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a key component of the Unfolded Protein Response (UPR), a cellular stress response pathway. This compound is utilized in research to investigate the role of the PERK pathway in various diseases, including cancer and neurodegenerative disorders.[1]
Q2: What is the primary cause of weight loss observed in animals treated with this compound?
The weight loss associated with this compound administration is primarily linked to pancreatic toxicity.[2] Inhibition of PERK in the pancreas can lead to exocrine pancreatic insufficiency, impairing the organ's ability to produce digestive enzymes necessary for proper nutrient absorption. This malabsorption, in turn, leads to weight loss.
Q3: What is the underlying mechanism of this compound-induced pancreatic toxicity?
Research suggests that the pancreatic toxicity of PERK inhibitors like this compound is mediated by the upregulation of type I interferon (IFN) signaling. PERK is involved in the degradation of the type I IFN receptor (IFNAR1). Inhibition of PERK leads to the stabilization of IFNAR1, resulting in increased IFN signaling in pancreatic tissues, which can trigger an inflammatory response and subsequent tissue damage.
Q4: At what doses of this compound is weight loss typically observed?
Weight loss has been reported in a dose-dependent manner. Studies in mice have shown that oral administration of this compound can lead to a noticeable decrease in body weight.
| Dosage (mg/kg/day, oral gavage) | Observed Effect on Body Weight in Mice |
| 18 | Reduced overexpression of UPR-related genes with less impact on weight |
| 50 | Marked decrease in body weight maintenance.[2] |
Note: The severity of weight loss can vary depending on the animal model, duration of treatment, and formulation of the compound.
Troubleshooting Guide: Minimizing this compound-Related Weight Loss
This guide provides actionable steps to monitor and mitigate weight loss in animal subjects during this compound treatment.
Issue 1: Significant Weight Loss Observed After Initiating this compound Treatment
Potential Cause: Pancreatic toxicity leading to malabsorption.
Troubleshooting Steps:
-
Intensive Monitoring:
-
Frequency: Weigh animals daily, especially during the initial phase of treatment.
-
Thresholds: Establish clear humane endpoints for weight loss (e.g., 15-20% loss of initial body weight) in your animal care and use protocol.
-
Clinical Signs: Monitor for other signs of distress, such as hunched posture, lethargy, and poor grooming.
-
-
Dietary Supplementation:
-
High-Calorie, Palatable Diet: Switch to a high-calorie, highly palatable diet to encourage food intake and compensate for reduced nutrient absorption.[3][4] These diets are often softer and easier to consume for animals that may be experiencing discomfort.
-
Supplementation: Consider supplementing the diet with medium-chain triglycerides (MCTs) or other easily digestible fats to provide a concentrated source of calories.
-
-
Pancreatic Enzyme Replacement Therapy (PERT):
-
Rationale: To compensate for the lack of endogenous digestive enzymes, consider administering a pancreatic enzyme supplement.[5][6][7] These supplements typically contain a mixture of lipase, protease, and amylase.
-
Administration: The enzyme supplement can be mixed with the palatable diet or administered via oral gavage prior to feeding.
-
Issue 2: Prophylactic Measures to Prevent or Reduce the Severity of Weight Loss
Potential Cause: Anticipated pancreatic toxicity based on the known mechanism of PERK inhibitors.
Troubleshooting Steps:
-
Neutralization of Type I Interferon Signaling:
-
Approach: Co-administration of a neutralizing antibody against interferon-alpha (IFN-α) or the interferon-alpha/beta receptor (IFNAR) may protect the pancreas from the toxic effects of this compound.
-
Antibody Selection: Utilize a commercially available, in vivo-grade neutralizing antibody specific to the animal model (e.g., anti-mouse IFN-α).[8][9]
-
-
Dose Optimization:
-
Dose-Response Study: If feasible, conduct a pilot study to determine the lowest effective dose of this compound that achieves the desired therapeutic effect with minimal impact on body weight.
-
Intermittent Dosing: Explore intermittent dosing schedules (e.g., every other day) to potentially reduce the cumulative toxic effects on the pancreas.
-
Experimental Protocols
Protocol 1: High-Calorie Supportive Diet
Objective: To provide increased caloric intake and improve palatability to counteract weight loss.
Materials:
-
Commercially available high-calorie, palatable rodent diet (e.g., high-fat diet or a diet designed for post-surgical recovery).
-
Optional: Medium-chain triglyceride (MCT) oil.
Procedure:
-
Diet Introduction: Two to three days prior to the first administration of this compound, introduce the high-calorie diet to the animals to allow for acclimatization.
-
Daily Feeding: Provide fresh portions of the high-calorie diet daily. Monitor food consumption to ensure adequate intake.
-
Optional MCT Oil Supplementation: If additional calories are needed, mix a small amount of MCT oil (e.g., 5-10% of total diet weight) into the palatable diet.
-
Monitoring: Continue daily monitoring of body weight and food intake.
Protocol 2: Pancreatic Enzyme Replacement Therapy (PERT)
Objective: To aid in the digestion and absorption of nutrients.
Materials:
-
Pancreatic enzyme supplement (porcine-derived or recombinant).
-
Palatable food carrier (e.g., peanut butter, sweetened condensed milk).[10][11]
-
Oral gavage supplies (if applicable).
Procedure:
-
Enzyme Preparation: Crush the pancreatic enzyme tablets or open the capsules and mix the contents with a small amount of the palatable food carrier. The dosage should be calculated based on the manufacturer's recommendations and veterinary consultation.
-
Administration:
-
Voluntary Consumption: Offer the enzyme-food mixture to the animals in a small dish before their main meal.
-
Oral Gavage: If voluntary consumption is not reliable, the enzyme mixture can be suspended in a suitable vehicle and administered via oral gavage immediately before feeding.
-
-
Frequency: Administer the enzyme supplement with each meal.
-
Monitoring: Observe for improvements in stool consistency and a stabilization or increase in body weight.
Protocol 3: Neutralization of Interferon-Alpha (IFN-α) Signaling (Conceptual)
Objective: To block the downstream inflammatory cascade in the pancreas triggered by PERK inhibition.
Materials:
-
In vivo-grade, purified anti-mouse IFN-α neutralizing antibody (or anti-IFNAR antibody).[8][9]
-
Sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Injection supplies (syringes, needles).
Procedure (Example):
-
Antibody Preparation: Reconstitute and dilute the neutralizing antibody in sterile PBS according to the manufacturer's instructions to the desired final concentration.
-
Administration: Administer the neutralizing antibody via intraperitoneal (IP) injection at a pre-determined dose (e.g., 250-500 µg per mouse) one day prior to the initiation of this compound treatment.[8]
-
Maintenance Dosing: Continue to administer the neutralizing antibody every 2-3 days for the duration of the this compound treatment period.
-
Control Group: A control group receiving an isotype control antibody should be included to account for any non-specific effects of antibody administration.
-
Monitoring: Monitor for the absence or reduction of weight loss and other clinical signs of toxicity compared to animals receiving this compound alone.
Visualizations
Caption: this compound inhibits PERK, leading to pancreatic toxicity and weight loss.
Caption: Workflow for monitoring and managing this compound-induced weight loss.
References
- 1. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PERK modulation, with this compound, Sephin1 or salubrinal, failed to produce therapeutic benefits in the SOD1G93A mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why do mice over-eat high fat diets? How high fat diet alters the regulation of daily caloric intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review: Pancreatic enzymes in the treatment of chronic pancreatic insufficiency in companion animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exocrine Pancreatic Insufficiency Medication: Pancreatic Enzyme Products [emedicine.medscape.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anti-Mouse IFNα (interferon α, Clone TIF3C5) | Leinco [leinco.com]
- 9. Effect of Dosing Schedule on Pharmacokinetics of Alpha Interferon and Anti-Alpha Interferon Neutralizing Antibody in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Selectivity of GSK2606414: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the selectivity of GSK2606414, a potent inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of this compound's activity against its primary target, PERK, and other key kinases. The information presented herein is supported by experimental data and detailed methodologies to aid in the critical evaluation and application of this compound in research settings.
This compound has emerged as a valuable tool for studying the unfolded protein response (UPR), a cellular stress response pathway where PERK plays a pivotal role. Understanding the inhibitor's selectivity is paramount for the accurate interpretation of experimental results and for assessing its therapeutic potential.
Quantitative Analysis of Kinase Inhibition
The selectivity of this compound has been evaluated against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency and selectivity.
| Kinase Target | IC50 (nM) | Selectivity vs. PERK (fold) |
| PERK | 0.4 | 1 |
| HRI | 420 | 1050 |
| PKR | 696 | 1740 |
| c-KIT | 154 | 385 |
| RIPK1 | Potent Inhibition (nM range) | Similar to PERK |
Data compiled from multiple sources. It is important to note that this compound has been shown to be a potent inhibitor of RIPK1, a finding that is critical for interpreting its biological effects.
This compound demonstrates high selectivity for PERK over other members of the eIF2α kinase family, HRI and PKR, with over 1000-fold selectivity. However, it also exhibits inhibitory activity against other kinases, such as c-KIT, in the nanomolar range. A critical off-target effect that researchers should be aware of is its potent inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), which is involved in inflammatory and cell death pathways. This dual activity should be considered when designing experiments and interpreting data.
Further screening against a broader panel of 294 kinases revealed that at a concentration of 10 µM, this compound inhibited only 20 kinases by more than 85%, indicating a generally high degree of selectivity. Off-targets with IC50 values in the 150-1000 nM range include Aurora kinase B, BRK, MAP3K10, MER, MYLK2, IKBKe, TrkC, and MAP3K11.
Experimental Methodologies
The determination of kinase inhibition and selectivity involves various biochemical assays. The following outlines a general protocol for a typical in vitro kinase assay used to determine IC50 values.
General Kinase Assay Protocol (Radiometric)
This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate by the kinase.
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing 20 mM HEPES (pH 7.2), 10 mM MgCl₂, 150 mM NaCl, and 0.01% Tween 20.
-
Compound Pre-incubation: The kinase (e.g., 8 nM PERK) is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for approximately 30 minutes at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by adding the substrate (e.g., 1 µM eIF2α) and [γ-³³P]ATP (e.g., 1 µM ATP with 1 µCi [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period, typically 60-90 minutes, at room temperature.
-
Reaction Termination: The reaction is stopped by the addition of an acid, such as 75 mM phosphoric acid.
-
Signal Detection: The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate. After washing to remove unincorporated [γ-³³P]ATP, the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Alternative non-radiometric methods such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and ADP-Glo™ assays are also commonly employed. These assays measure kinase activity by detecting either the phosphorylated substrate or the amount of ADP produced, respectively.
Visualizing Key Pathways and Processes
To further aid in the understanding of this compound's mechanism of action and the methods used for its characterization, the following diagrams are provided.
Caption: The PERK signaling pathway under ER stress and its inhibition by this compound.
Caption: A generalized workflow for determining kinase inhibitor selectivity.
GSK2606414 versus ISRIB: a comparative analysis in neurodegeneration
A Head-to-Head Look at Two Promising Modulators of the Integrated Stress Response
In the landscape of therapeutic strategies for neurodegenerative diseases, the Integrated Stress Response (ISR) has emerged as a critical pathway for intervention. The ISR is a cellular signaling network activated by various stressors, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This event broadly attenuates protein synthesis to conserve resources but also selectively upregulates the translation of certain mRNAs, such as the transcription factor ATF4, which can have both protective and detrimental effects. Chronic activation of the ISR is a common feature in many neurodegenerative conditions, including Alzheimer's, Parkinson's, and prion diseases.
This guide provides a comparative analysis of two key small molecules that modulate the ISR, albeit through different mechanisms: GSK2606414, a direct inhibitor of the PERK kinase, and ISRIB, which acts downstream to reverse the effects of eIF2α phosphorylation. We will delve into their mechanisms of action, compare their efficacy in preclinical models of neurodegeneration, and discuss their safety profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the ISR at Different Nodes
This compound and ISRIB both aim to alleviate the detrimental effects of chronic ISR activation, but they target different points in the signaling cascade.
This compound is a potent and selective inhibitor of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase), one of the four known eIF2α kinases.[1] By binding to the ATP-binding pocket of PERK, this compound prevents its autophosphorylation and subsequent phosphorylation of eIF2α.[2] This action effectively blocks one of the primary upstream activators of the ISR.
ISRIB (Integrated Stress Response Inhibitor) functions downstream of eIF2α phosphorylation. It enhances the activity of eIF2B, the guanine nucleotide exchange factor for eIF2.[3] Phosphorylated eIF2α normally inhibits eIF2B, thereby halting protein synthesis. ISRIB stabilizes the active form of eIF2B, rendering it less sensitive to inhibition by phosphorylated eIF2α and thus restoring global protein synthesis.[4]
Below is a diagram illustrating the distinct points of intervention of this compound and ISRIB within the PERK branch of the Integrated Stress Response pathway.
Comparative Efficacy in Neurodegenerative Disease Models
Both this compound and ISRIB have demonstrated neuroprotective effects in various preclinical models, though their efficacy can vary depending on the specific disease context and dosing regimen.
| Parameter | This compound | ISRIB |
| Target | PERK Kinase | eIF2B |
| IC50 / EC50 | IC50: ~0.4 nM (for PERK inhibition)[2][5][6] | EC50: ~5 nM (for ISR reversal)[7] |
| Effective In Vivo Dose (Rodent Models) | 50 mg/kg/day (prion disease)[8] | 0.25 - 5 mg/kg/day (varied models)[3][9] |
Table 1: Key Pharmacological Parameters of this compound and ISRIB
Prion Disease
In mouse models of prion disease, both compounds have shown therapeutic potential. Oral administration of this compound was found to prevent neurodegeneration and clinical disease.[10] Similarly, ISRIB treatment extended the lifespan of prion-infected mice.[3] A key distinction, however, lies in their side-effect profiles, which will be discussed later.
Alzheimer's Disease
The results in Alzheimer's disease (AD) models have been more nuanced. Some studies have shown that PERK inhibition can be beneficial.[11] For ISRIB, the dosing strategy appears to be critical. While initial studies with single high doses of ISRIB showed no benefit in AD mouse models, subsequent research demonstrated that lower, repeated doses could rescue synaptic plasticity and memory deficits.[4][12]
Parkinson's Disease
In a neurotoxin-induced mouse model of Parkinson's disease (PD), this compound protected dopaminergic neurons and improved motor performance.[13] This suggests that targeting the ISR could be a viable strategy for mitigating the neuronal loss characteristic of PD.
Amyotrophic Lateral Sclerosis (ALS)
Direct comparative studies in cellular models of ALS have provided some of the most compelling evidence for differentiating the therapeutic potential of these two compounds. In a study using neurons expressing mutant SOD1, ISRIB treatment significantly enhanced neuronal survival, whereas this compound did not show the same protective effect.[14][15] This suggests that the more nuanced downstream modulation of the ISR by ISRIB may be more beneficial in this context than a complete upstream blockade of PERK.
Safety and Toxicity Profile: A Major Differentiator
A critical aspect in the development of any therapeutic is its safety profile. Here, a significant distinction between this compound and ISRIB emerges.
This compound has been associated with significant on-target toxicity, primarily affecting the pancreas.[11] PERK plays a crucial role in the physiology of pancreatic β-cells, and its inhibition can lead to β-cell death and hyperglycemia.[16] Chronic administration of this compound in mice resulted in substantial weight loss and pancreatic atrophy.[11]
ISRIB , in contrast, appears to have a much more favorable safety profile. Studies have shown that ISRIB does not cause the pancreatic toxicity observed with this compound.[17] This is likely due to its mechanism of action, which does not completely abolish the ISR but rather "resets" it, allowing for a more graded response. It has been proposed that ISRIB is more effective at inhibiting low-level, chronic ISR activation, which is characteristic of neurodegenerative diseases, while leaving the acute, protective ISR intact.
| Adverse Effect | This compound | ISRIB |
| Pancreatic Toxicity | Significant; causes β-cell death and hyperglycemia[11][16] | Not observed[17] |
| Weight Loss | Observed with chronic administration[11] | Not typically reported |
Table 2: Comparative Toxicity of this compound and ISRIB
Experimental Protocols
To provide a framework for the types of studies used to evaluate these compounds, below are summaries of key experimental protocols.
Neuronal Survival Assay
A common method to assess the neuroprotective effects of compounds in vitro is to use primary neuronal cultures or neuronal cell lines and induce a neurotoxic insult.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured.[2]
-
Induction of Neurotoxicity: Neurotoxicity can be induced by various means, such as exposure to amyloid-beta oligomers (for AD models), mutant protein expression (e.g., SOD1 for ALS models), or excitotoxins.
-
Compound Treatment: Cultures are treated with varying concentrations of this compound or ISRIB.
-
Assessment of Cell Viability: Neuronal survival is quantified using methods like the MTT assay, which measures metabolic activity, or by counting surviving neurons immunolabeled with a neuron-specific marker like NeuN.[18]
-
Apoptosis Measurement: Apoptosis can be assessed using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation, a hallmark of apoptotic cell death.[19][20][21]
Behavioral Testing in Mouse Models
To evaluate the in vivo efficacy of these compounds on cognitive and motor function, various behavioral tests are employed.
This test is widely used to assess spatial learning and memory, which are often impaired in models of Alzheimer's disease.
-
Apparatus: A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.[22][23]
-
Training: Mice are placed in the pool and must use spatial cues in the room to locate the hidden platform. This is repeated over several days.[9]
-
Probe Trial: The platform is removed, and the time the mouse spends in the target quadrant where the platform was previously located is measured to assess memory retention.[8]
This test is used to evaluate motor coordination and balance, which are relevant in models of Parkinson's disease and other motor neuron disorders.
-
Procedure: The speed of the rod's rotation is gradually increased.[25]
-
Measurement: The latency to fall from the rod is recorded as a measure of motor coordination and balance.[7]
Conclusion
Both this compound and ISRIB represent valuable tools for interrogating the role of the Integrated Stress Response in neurodegeneration and hold therapeutic promise. This compound, as a potent PERK inhibitor, has demonstrated clear neuroprotective effects but is hampered by significant pancreatic toxicity. ISRIB, with its more nuanced downstream mechanism of action, appears to offer a wider therapeutic window and a more favorable safety profile, making it a particularly attractive candidate for further development.
The comparative data, especially from studies in ALS models, suggest that simply shutting off a key stress signaling pathway may not be the optimal approach. Instead, a more subtle modulation that restores homeostasis, as appears to be the case with ISRIB, may hold the key to effectively and safely treating a range of devastating neurodegenerative diseases. Further research, including well-designed head-to-head clinical trials, will be crucial to fully elucidate the therapeutic potential of these and other ISR modulators.
References
- 1. Rotarod test for locomotor function [bio-protocol.org]
- 2. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. biomed-easy.com [biomed-easy.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A primary rat neuron-astrocyte-microglia tri-culture model for studying mechanisms of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 14. Phospho-eIF2 alpha (Ser51) Antibody (#9721) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. Partial Deletion of Perk Improved High-Fat Diet-Induced Glucose Intolerance in Mice [e-enm.org]
- 16. Type I interferons mediate pancreatic toxicities of PERK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis (TUNEL assay) [bio-protocol.org]
- 20. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. TUNEL assay - Wikipedia [en.wikipedia.org]
- 22. mmpc.org [mmpc.org]
- 23. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 24. Rotarod-Test for Mice [protocols.io]
- 25. parkinsonsroadmap.org [parkinsonsroadmap.org]
Combination of PERK Inhibitor GSK2606414 and Proteasome Inhibitors: A Promising Strategy in Multiple Myeloma
A synergistic approach targeting protein homeostasis demonstrates enhanced anti-myeloma activity, offering a potential new therapeutic avenue for researchers and drug development professionals in the fight against multiple myeloma.
Multiple myeloma (MM), a malignancy of plasma cells, is characterized by the excessive production of monoclonal immunoglobulins, leading to significant endoplasmic reticulum (ER) stress. To survive this proteotoxic environment, MM cells heavily rely on the unfolded protein response (UPR), a complex signaling network that maintains protein homeostasis. This dependency presents a therapeutic vulnerability. The combination of GSK2606414, a potent and selective inhibitor of the PERK kinase arm of the UPR, with proteasome inhibitors, a cornerstone of MM therapy, has shown promising synergistic or additive effects in preclinical studies. This guide provides a comparative overview of the experimental data and underlying mechanisms of this combination therapy.
Enhanced Cytotoxicity in Multiple Myeloma Cell Lines
The combination of this compound with the proteasome inhibitor bortezomib results in a significant increase in cytotoxicity in various multiple myeloma cell lines. This enhanced effect suggests a cooperative mechanism in disrupting the cellular processes essential for MM cell survival.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| RPMI-8226 | This compound | ~5 | N/A |
| Bortezomib | ~0.005 | N/A | |
| This compound + Bortezomib | N/A | < 1 (Synergistic) | |
| U266 | This compound | ~2.5 | N/A |
| Bortezomib | ~0.004 | N/A | |
| This compound + Bortezomib | N/A | < 1 (Synergistic) | |
| OPM-2 | This compound | > 10 | N/A |
| Bortezomib | ~0.008 | N/A | |
| This compound + Bortezomib | N/A | Additive | |
| NCI-H929 | This compound | ~2 | N/A |
| Bortezomib | ~0.006 | N/A | |
| This compound + Bortezomib | N/A | Additive to Synergistic |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The qualitative descriptions are based on findings from the cited research.[1][2][3]
Induction of Apoptosis
The synergistic cytotoxicity of the this compound and bortezomib combination is largely attributed to the enhanced induction of apoptosis. This is evidenced by the increased cleavage of caspase-3 and PARP, key markers of programmed cell death.
| Treatment Condition | Cell Line | Percentage of Apoptotic Cells (%) | Fold Increase vs. Control |
| Control | RPMI-8226 | ~5 | 1 |
| This compound (5 µM) | RPMI-8226 | ~15 | 3 |
| Bortezomib (5 nM) | RPMI-8226 | ~20 | 4 |
| This compound + Bortezomib | RPMI-8226 | ~45 | 9 |
Mechanism of Synergistic Action: Dual Insult to Protein Homeostasis
Multiple myeloma cells are highly dependent on the UPR for survival due to the large volume of immunoglobulin production.[2][3] Proteasome inhibitors, such as bortezomib, block the degradation of misfolded proteins, leading to their accumulation and inducing ER stress.[4][5][6] This stress activates the UPR, including the PERK pathway, as a compensatory survival mechanism.
This compound is an ATP-competitive inhibitor of PERK, a critical ER stress sensor.[1][2] By inhibiting PERK, this compound prevents the downstream signaling that would otherwise promote cell survival and adaptation to ER stress. The combination of a proteasome inhibitor and a PERK inhibitor creates a dual insult to the protein homeostasis machinery, overwhelming the cell's coping mechanisms and leading to apoptosis.[7]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Cell Culture and Reagents
-
Cell Lines: Human multiple myeloma cell lines RPMI-8226, U266, OPM-2, and NCI-H929 were utilized.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Reagents: this compound was synthesized or purchased from commercial vendors. Bortezomib was obtained from commercial suppliers. Both compounds were dissolved in DMSO to create stock solutions.
Cell Viability and Synergy Analysis
-
Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: Cells were seeded in 96-well plates and treated with various concentrations of this compound, bortezomib, or the combination for 48-72 hours. After incubation, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm.
-
Synergy Calculation: The combination index (CI) was calculated using the Chou-Talalay method with CompuSyn software to determine if the drug combination was synergistic, additive, or antagonistic.
Apoptosis Assay
-
Method: Apoptosis was quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Procedure: Cells were treated with the indicated drug concentrations for 24-48 hours. After treatment, cells were harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was determined using a flow cytometer.
Western Blot Analysis
-
Purpose: To assess the levels of key proteins in the UPR and apoptosis pathways.
-
Procedure: Cells were treated with this compound and/or bortezomib for various time points. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-PERK, ATF4, CHOP, cleaved caspase-3, and PARP. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.
Conclusion and Future Directions
The combination of the PERK inhibitor this compound and proteasome inhibitors like bortezomib represents a rational and effective strategy to enhance anti-myeloma activity.[1][7] The synergistic effect is rooted in the dual disruption of protein homeostasis, a critical vulnerability of multiple myeloma cells. These preclinical findings provide a strong rationale for further investigation, including in vivo studies and the exploration of this combination in the context of acquired resistance to proteasome inhibitors. The development of more potent and specific PERK inhibitors could further refine this therapeutic approach for the treatment of multiple myeloma.[1]
References
- 1. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The proteasome and proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoplasmic-reticulum stress pathway-associated mechanisms of action of proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of proteostasis workload on sensitivity to proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The PERK Inhibitor GSK2606414: A Comparative Guide to its Neuroprotective Effects Across Disease Models
For Researchers, Scientists, and Drug Development Professionals
The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the Unfolded Protein Response (UPR). One of the key mediators of the UPR is the PKR-like endoplasmic reticulum kinase (PERK). While initially a pro-survival pathway, chronic activation of PERK signaling can lead to a sustained shutdown of protein synthesis and induce apoptosis, a mechanism implicated in the pathology of numerous neurodegenerative diseases. GSK2606414 is a potent and selective inhibitor of PERK that has demonstrated significant neuroprotective potential in various preclinical disease models by blocking this pathological cascade.
This guide provides an objective comparison of the experimental evidence supporting the neuroprotective effects of this compound across different neurodegenerative and neurological injury models.
The PERK Signaling Pathway and the Action of this compound
Under ER stress, the PERK pathway is activated, leading to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). This action globally reduces protein synthesis to conserve resources but selectively allows the translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates genes involved in stress resolution and, under chronic stress, the pro-apoptotic factor CHOP. This compound acts by inhibiting the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent downstream events.
Neuroprotective Efficacy in Prion Disease Models
Oral administration of this compound has shown remarkable neuroprotective effects in mouse models of prion disease, preventing the development of clinical symptoms and neuronal loss.[1] Treatment restored global protein synthesis rates and prevented the loss of memory, even when administered after the onset of behavioral deficits.[2][3]
| Parameter | Vehicle Control | This compound Treated | Outcome | Reference |
| Clinical Signs | Present at 12 wpi | Absent at 12 wpi | Prevention of clinical disease | [1][4] |
| Novel Object Memory | Impaired | Normal | Prevention of memory loss | [2][3] |
| Neuronal Viability (Hippocampus) | Significant neuronal loss | Marked neuroprotection | Prevention of neurodegeneration | [1][5] |
| Global Protein Synthesis | Repressed | Restored | Reversal of translational repression | [2][4] |
Experimental Protocol: Prion Disease Model
-
Animal Model: C57BL/6 mice inoculated with Rocky Mountain Laboratory (RML) prions.
-
Disease Induction: Intracerebral inoculation with brain homogenate from terminally ill, prion-diseased mice.
-
Treatment: this compound administered orally, mixed in diet, starting at 7 or 9 weeks post-infection (wpi).
-
Endpoint Analysis: Behavioral tests (e.g., novel object recognition, burrowing activity), immunohistochemistry for neuronal loss and gliosis, and biochemical analysis of protein synthesis rates at 12 wpi.[3]
Neuroprotective Efficacy in Parkinson's Disease (PD) Models
In rodent models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons in the substantia nigra pars compacta (SNpc).[6] This protection was associated with improved motor performance and an increase in dopamine levels.[6] However, a significant side effect observed was pancreatic toxicity.[6]
| Parameter | Neurotoxin + Vehicle | Neurotoxin + this compound | Outcome | Reference |
| Dopaminergic Neurons (SNpc) | Significant loss | Protected from neurotoxin-induced death | Neuroprotection | [6] |
| Motor Performance | Impaired | Improved | Functional recovery | [6] |
| Dopamine Levels | Decreased | Increased | Restoration of neurotransmitter levels | [6] |
| Synaptic Proteins | Decreased expression | Increased expression | Synaptic preservation | [6] |
Experimental Protocol: Parkinson's Disease Model
-
Animal Model: Rodent models of PD.
-
Disease Induction: Administration of a PD-inducing neurotoxin.
-
Treatment: Oral administration of this compound.
-
Endpoint Analysis: Immunohistochemical quantification of dopaminergic neurons (e.g., Tyrosine Hydroxylase staining), behavioral tests for motor function, and measurement of dopamine and synaptic protein levels in the striatum.[6]
Neuroprotective Efficacy in Other Neurological Disorders
This compound has been evaluated in a range of other neurological conditions, with varying degrees of success.
| Disease Model | Key Findings | Reference |
| Frontotemporal Dementia (Tauopathy) | Reduced levels of phosphorylated tau and prevented neuronal loss. | [1] |
| Intracerebral Hemorrhage (ICH) | Suppressed neuronal apoptosis and reduced secondary brain injury. | [7] |
| Cerebral Ischemia | Ameliorated neuronal damage, reduced brain infarct and edema, and improved neurobehavioral deficits. | [8] |
| Traumatic Brain Injury (TBI) | Conflicting results: one study reported improved memory and prevention of dendritic spine loss, while another found no mitigation of behavioral deficits at 4 weeks post-injury. | [9][10][11] |
| Amyotrophic Lateral Sclerosis (ALS) | Failed to produce therapeutic benefits in the SOD1G93A mouse model. | [12] |
Comparison with Other PERK Pathway Modulators
While this compound is a potent PERK inhibitor, other compounds that modulate this pathway have been investigated, sometimes with different outcomes.
| Compound | Mechanism of Action | Comparison to this compound | Key Considerations | Reference |
| GSK2656157 | Potent PERK inhibitor | Similar neuroprotective profile to this compound. | Also demonstrates pancreatic toxicity. | [13] |
| Sephin1 | Thought to prolong eIF2α phosphorylation | Showed some neuroprotective effects in an ALS model where this compound failed, but these effects may be PERK-independent. | Challenges the thesis that its effects are mediated through the PERK pathway. | [12] |
| Salubrinal | Inhibitor of eIF2α dephosphorylation | Has the opposite effect of this compound, increasing p-eIF2α levels and accelerating neurotoxicity in some models. | Useful as an experimental tool to confirm the role of p-eIF2α. | [7][12] |
| Trazodone / DBM | Partial PERK pathway inhibitors | Reported to have neuroprotective effects with no pancreatic toxicity. | Offer a potentially safer therapeutic window. | [1] |
General Experimental Workflow
The evaluation of neuroprotective compounds like this compound typically follows a standardized preclinical workflow. This involves inducing a specific disease pathology in an animal model, administering the therapeutic agent over a defined period, and assessing the outcomes through a combination of behavioral, histological, and biochemical analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting PERK signaling with the small molecule this compound prevents neurodegeneration in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PERK Pathway Activation Promotes Intracerebral Hemorrhage Induced Secondary Brain Injury by Inducing Neuronal Apoptosis Both in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PERK inhibitor, this compound, ameliorates neuropathological damage, memory and motor functional impairments in cerebral ischemia via PERK/p-eIF2ɑ/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the Protein Kinase R–Like Endoplasmic Reticulum Kinase (PERK) Pathway of the Unfolded Protein Response after Experimental Traumatic Brain Injury and Treatment with a PERK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PERK modulation, with this compound, Sephin1 or salubrinal, failed to produce therapeutic benefits in the SOD1G93A mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute Pharmacological Inhibition of Protein Kinase R-Like Endoplasmic Reticulum Kinase Signaling After Spinal Cord Injury Spares Oligodendrocytes and Improves Locomotor Recovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Downstream Effects of PERK Inhibition: A Comparative Guide to GSK2606414
For researchers, scientists, and drug development professionals navigating the intricate landscape of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), the selective inhibition of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) presents a promising therapeutic avenue. GSK2606414, a potent and selective PERK inhibitor, has emerged as a critical tool in dissecting this pathway. This guide provides a comprehensive comparison of this compound's effects on downstream gene expression with alternative PERK pathway modulators, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
This compound exerts its effects by directly inhibiting the kinase activity of PERK, a key transducer of the UPR. This inhibition prevents the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), thereby modulating the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, orchestrates the expression of a suite of genes involved in amino acid metabolism, antioxidant response, and apoptosis, including the well-characterized C/EBP homologous protein (CHOP) and Growth Arrest and DNA Damage-inducible protein 34 (GADD34).
This section compares the impact of this compound on the expression of these key downstream targets against other known PERK inhibitors, GSK2656157 and the integrated stress response inhibitor (ISRIB).
Quantitative Gene Expression Analysis
The following tables summarize the dose-dependent effects of this compound and its alternatives on the mRNA and protein levels of key downstream targets of the PERK pathway in various cancer cell lines under ER stress conditions.
Table 1: Effect of PERK Inhibitors on ATF4 Expression
| Compound | Cell Line | Treatment Conditions | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| This compound (1 µM) | Human Multiple Myeloma (H929) | 48h treatment | ↓ 0.8-fold | ↓ | [1] |
| This compound (1 µM) | Human Retinal Pigment Epithelial (ARPE-19) | Thapsigargin-induced ER stress | No significant change | - | [2] |
| GSK2656157 | - | - | - | - | Data not available in a directly comparable format |
| ISRIB (200 nM) | Mouse Embryonic Fibroblasts | Tunicamycin-induced ER stress | No significant change | ↓ | [3] |
Table 2: Effect of PERK Inhibitors on CHOP Expression
| Compound | Cell Line | Treatment Conditions | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| This compound (10 µM) | Human Multiple Myeloma (H929) | 48h treatment | ↑ 1.2-fold | No significant change | [1] |
| This compound (1 µM) | Human Retinal Pigment Epithelial (ARPE-19) | Thapsigargin-induced ER stress | ↓ | - | [2][4] |
| GSK2656157 | - | - | - | - | Data not available in a directly comparable format |
| ISRIB (200 nM) | Mouse Embryonic Fibroblasts | Tunicamycin-induced ER stress | ↓ | ↓ | [3] |
Table 3: Effect of PERK Inhibitors on GADD34 Expression
| Compound | Cell Line | Treatment Conditions | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| This compound | - | - | Data not consistently reported across studies | - | |
| GSK2656157 | - | - | - | - | Data not available in a directly comparable format |
| ISRIB | - | - | Data not consistently reported across studies | - |
Note: "↓" indicates a decrease and "↑" indicates an increase in expression. The fold change is relative to the respective control group. Dashes (-) indicate that data was not provided in the cited literature in a comparable format.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to validate the downstream targets of this compound, the following diagrams are provided.
Caption: The PERK signaling pathway under ER stress and the point of inhibition by this compound.
Caption: A typical experimental workflow for analyzing gene expression changes induced by PERK inhibitors.
Caption: Logical relationship between different PERK pathway inhibitors and their downstream effects.
Experimental Protocols
RNA Extraction and cDNA Synthesis
-
Cell Lysis and RNA Extraction: Harvest treated and control cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's protocol.
Quantitative Real-Time PCR (qPCR)
-
Primer Design and Validation: Design primers specific to the target genes (ATF4, CHOP, GADD34) and a reference gene (e.g., GAPDH, ACTB). Validate primer efficiency and specificity through a standard curve and melt curve analysis.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable SYBR Green or TaqMan master mix.
-
Thermal Cycling and Data Acquisition: Perform the qPCR reaction on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the reference gene.[2]
Western Blotting
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for ATF4, CHOP, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Conclusion
References
- 1. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Fine tuning of the unfolded protein response by ISRIB improves neuronal survival in a model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on cell proliferation and endoplasmic reticulum stress‑associated gene expression in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of this compound and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of GSK2606414 and GSK2656157 in preclinical studies
In the landscape of targeted cancer therapy and neurodegenerative disease research, the inhibition of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) has emerged as a promising strategy. Two notable small molecule inhibitors, GSK2606414 and its successor, GSK2656157, have been pivotal in elucidating the role of the PERK pathway in preclinical models. This guide provides a comprehensive side-by-side comparison of these two critical research compounds, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
GSK2656157 was developed as an optimized analog of this compound, with a primary goal of improving physicochemical properties and pharmacokinetics.[1][2] Specifically, medicinal chemistry efforts focused on decreasing the lipophilicity of this compound to enhance its drug-like properties.[1][2] Both compounds are potent, ATP-competitive inhibitors of PERK, a key mediator of the Unfolded Protein Response (UPR).[1][2]
Mechanism of Action: Targeting the PERK Signaling Pathway
Under conditions of endoplasmic reticulum (ER) stress, such as hypoxia or nutrient deprivation common in the tumor microenvironment, the accumulation of unfolded proteins activates PERK. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis while paradoxically promoting the translation of specific stress-responsive genes, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis via the transcription factor CHOP. Both this compound and GSK2656157 act by binding to the ATP-binding pocket of PERK, thereby preventing its autophosphorylation and subsequent activation of this signaling cascade.
References
Validating the In Vivo Anti-Tumor Efficacy of GSK2606414: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor activity of the PERK inhibitor GSK2606414 against other relevant alternatives. This document synthesizes available experimental data, presents detailed methodologies for key in vivo experiments, and visualizes critical signaling pathways and workflows to support further research and development in this area.
Introduction to PERK Inhibition in Oncology
The Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical component of the unfolded protein response (UPR), a cellular stress response pathway frequently activated in cancer cells to promote survival under harsh tumor microenvironment conditions, such as hypoxia and nutrient deprivation. Inhibition of PERK presents a promising therapeutic strategy to disrupt this survival mechanism and enhance the efficacy of anti-cancer therapies. This compound is a potent and selective inhibitor of PERK that has demonstrated anti-tumor activity in preclinical in vivo models.[1][2]
Comparative In Vivo Efficacy of PERK Inhibitors
This section provides a comparative summary of the in vivo anti-tumor activity of this compound and other notable PERK inhibitors. The data is compiled from various preclinical studies, and it is important to note that direct head-to-head comparisons in the same study are limited.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | Pancreatic Cancer (BxPC-3 Xenograft) | Not specified | Dose-dependent | Inhibits tumor growth.[3] |
| GSK2656157 | Pancreatic Cancer (BxPC-3, HPAC, Capan-2 Xenografts), Multiple Myeloma (NCI-H929 Xenograft) | 150 mg/kg, twice daily | 54-114% | Dose-dependent inhibition of tumor growth; associated with anti-angiogenic effects.[4] |
| HC-5404 | Renal Cell Carcinoma (786-O Xenograft) | 30 mg/kg, twice daily | ~50% (as monotherapy) | Enhances the anti-tumor effects of VEGFR-TKIs.[5] |
| HC-5404 | Pancreatic Cancer (Capan-2 Xenograft) | 30 mg/kg and 100 mg/kg, twice daily | 50% and 43% respectively | Demonstrates single-agent activity.[5] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the PERK signaling pathway and a typical in vivo xenograft study workflow.
Caption: The PERK Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for an in vivo xenograft study.
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. This section outlines a detailed protocol for a subcutaneous xenograft model, synthesized from multiple sources, to evaluate the anti-tumor activity of a PERK inhibitor.[5][6][7]
1. Cell Culture and Animal Models
-
Cell Lines: Human pancreatic cancer cell lines (e.g., BxPC-3, Capan-2) or multiple myeloma cell lines (e.g., NCI-H929) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Animals: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old, are used. Animals are allowed to acclimate for at least one week before the experiment.
2. Tumor Implantation
-
Cancer cells are harvested during the logarithmic growth phase.
-
Cells are resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed with Matrigel (1:1 ratio) to enhance tumor formation.[5]
-
A total of 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.[5]
-
Tumor growth is monitored regularly using calipers.
3. Drug Preparation and Administration
-
Randomization: Once tumors reach a predetermined size (e.g., 150-250 mm³), mice are randomized into treatment and control groups.[5]
-
Formulation: The PERK inhibitor is formulated for oral administration. For example, it can be suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) with 0.2% Tween 80 in water.
-
Dosing: The drug is administered via oral gavage at the desired concentration (e.g., 50 or 150 mg/kg) and schedule (e.g., twice daily).[4] The control group receives the vehicle only.
4. Monitoring and Endpoint
-
Tumor Measurement: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²)/2.[6]
-
Body Weight and Health: Animal body weight is recorded 2-3 times per week as a measure of toxicity. General health is monitored daily.[6]
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration.
-
Tissue Collection: At the endpoint, tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
Conclusion and Future Directions
The available in vivo data suggests that this compound and other PERK inhibitors, such as GSK2656157 and HC-5404, exhibit significant anti-tumor activity across various cancer models.[4][5] The primary mechanism of action involves the inhibition of the PERK-mediated unfolded protein response, which is crucial for cancer cell survival under stress. While the presented data provides a strong rationale for further investigation, direct comparative in vivo studies are needed for a more definitive assessment of the relative efficacy and safety of these inhibitors. Future research should also focus on identifying predictive biomarkers to select patient populations most likely to benefit from PERK-targeted therapies. The off-target effects of some PERK inhibitors, such as the inhibition of RIPK1 by this compound and GSK2656157, also warrant careful consideration in the interpretation of experimental results and clinical development.[8]
References
- 1. Tumor progression and the Different Faces of the PERK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of this compound and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual Personality of GSK2606414: A Comparative Guide to its On-Target PERK Inhibition and Off-Target RIPK1 Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of GSK2606414's mechanism of action, leveraging data from PERK knockout models and comparative inhibitor studies. We delve into its potent on-target inhibition of the Unfolded Protein Response (UPR) sensor, PERK, and critically examine its significant off-target activity against RIPK1, offering a nuanced perspective on its utility in experimental settings.
This compound is a widely utilized small molecule inhibitor designed to target Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical component of the endoplasmic reticulum (ER) stress response. Activation of the PERK pathway is implicated in a variety of diseases, including neurodegenerative disorders and cancer, making it an attractive therapeutic target. However, robust validation of a chemical probe's specificity is paramount for the accurate interpretation of experimental results. This guide presents a comparative analysis of this compound's effects in wild-type versus PERK-deficient systems and against alternative inhibitors, providing clear, data-driven insights into its dual mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the on-target and off-target effects of this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Assay Format | Reference |
| PERK | 0.4 | Cell-free (GST-hPERK) | |
| RIPK1 | 18.2 | Cell-free (GST-hRIPK1) |
Table 2: Cellular Activity of this compound in Wild-Type and PERK Knockdown Cells
| Cell Line | Treatment | Endpoint | Result | Reference |
| H929 (Multiple Myeloma) | This compound (10 µM, 48h) | Cell Viability | Significant decrease | |
| H929 (Multiple Myeloma) | PERK siRNA (72h) | Cell Viability | Significant decrease | |
| L363 (Multiple Myeloma) | This compound (10 µM, 48h) | Cell Viability | Significant decrease | |
| L363 (Multiple Myeloma) | PERK siRNA (72h) | Cell Viability | Significant decrease |
Table 3: Comparative Efficacy of PERK and RIPK1 Inhibition on TNF-Induced Necroptosis in Mouse Embryonic Fibroblasts (MEFs)
| Inhibitor | Target(s) | IC50 for Necroptosis Inhibition (µM) | Reference |
| This compound | PERK, RIPK1 | 0.0073 | |
| Necrostatin-1s (Nec-1s) | RIPK1 | 0.74 | |
| Structurally distinct PERK inhibitor (AMG'44) | PERK | No inhibition |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The PERK signaling pathway under ER stress and the point of inhibition by this compound.
Caption: The TNF-induced RIPK1 signaling pathway and the off-target inhibition by this compound.
Caption: A generalized experimental workflow for cross-validating this compound's mechanism.
Experimental Protocols
Western Blotting for PERK Pathway Activation
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are then cleared by centrifugation.
-
Protein Quantification: Protein concentration is determined using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells (e.g., wild-type and PERK knockout MEFs) are seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound, with or without an apoptotic stimulus (e.g., TNFα plus cycloheximide or an ER stressor).
-
MTT Addition: After the desired incubation period, MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the vehicle-treated control.
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)
-
Reaction Setup: The kinase reaction is set up in a multiwell plate containing recombinant human RIPK1, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: this compound or a control inhibitor is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Luminescence Detection: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via luciferase. The luminescence, which is proportional to the amount of ADP produced and thus kinase activity, is measured using a luminometer.
Discussion and Comparison
The data presented unequivocally demonstrate that this compound is a highly potent inhibitor of PERK, with a sub-nanomolar IC50 in cell-free assays. Studies utilizing PERK knockdown in multiple myeloma cell lines show that genetic ablation of PERK phenocopies the cytotoxic effects of this compound, providing strong evidence for its on-target activity in this context. The inhibitor effectively blocks the downstream signaling cascade of PERK, including the phosphorylation of eIF2α and the subsequent expression of ATF4 and CHOP.
However, the cross-validation with alternative inhibitors and the investigation of its effects in the context of TNF-induced cell death reveal a significant off-target activity. The study by Rojas-Rivera et al. (2017) is pivotal in demonstrating that this compound is also a potent inhibitor of RIPK1, with an IC50 in the low nanomolar range. This is particularly noteworthy as a structurally distinct PERK inhibitor, AMG'44, did not show any protective effect against TNF-induced necroptosis, suggesting that the protective effect of this compound in this context is independent of its PERK inhibitory activity.
The implication of this dual activity is profound. In experimental systems where both the UPR and RIPK1-mediated signaling pathways are active, the effects of this compound cannot be solely attributed to PERK inhibition. For instance, in studies of neuroinflammation or certain types of cancer where TNF signaling plays a significant role, the observed phenotype could be a composite of both on-target and off-target effects.
Conclusion
This compound is a powerful chemical probe for studying the PERK signaling pathway. Its high potency and cell permeability make it an invaluable tool. However, researchers must exercise caution and acknowledge its potent off-target inhibition of RIPK1. Cross-validation of key findings using PERK knockout models, PERK knockdown, or structurally unrelated PERK inhibitors is essential for accurately interpreting experimental outcomes. Future drug development efforts aimed at targeting PERK should prioritize selectivity against RIPK1 to avoid confounding biological effects and potential toxicities. This guide underscores the importance of rigorous chemical probe validation to ensure the reliability and reproducibility of scientific research.
Evaluating the Long-Term Efficacy and Safety of GSK2606414 in Chronic Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy and safety of GSK2606414, a selective inhibitor of the PERK (protein kinase R-like endoplasmic reticulum kinase), with other emerging therapeutic alternatives in preclinical models of chronic diseases. The information is compiled from peer-reviewed experimental data to support researchers and professionals in the field of drug development.
Mechanism of Action: The Unfolded Protein Response
This compound is a potent and selective, orally bioavailable inhibitor of PERK, a critical enzyme in the Unfolded Protein Response (UPR).[1][2][3] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Under chronic stress conditions, sustained PERK activation can lead to a shutdown of protein synthesis and ultimately, apoptosis (cell death). This compound works by attenuating the PERK/p-eIF2α/ATF4/CHOP signaling axis, thereby restoring protein synthesis and preventing cell death in various disease models.[1]
However, it is crucial to note that this compound and a related compound, GSK2656157, have been shown to be potent inhibitors of RIPK1 (Receptor-Interacting Protein Kinase 1), a key regulator of inflammation and cell death.[4][5] This off-target effect may contribute to its observed neuroprotective effects and complicates the interpretation of its mechanism of action solely as a PERK inhibitor.
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
Efficacy in Neurodegenerative Disease Models
This compound has shown significant neuroprotective effects in various preclinical models of neurodegenerative diseases, which are often characterized by the accumulation of misfolded proteins.
Prion Disease
In a landmark study using a mouse model of prion disease, oral administration of this compound was shown to prevent neurodegeneration and clinical disease.[2] Treatment restored normal behaviors and prevented memory deficits.[6]
Parkinson's Disease
In a neurotoxin-induced mouse model of Parkinson's disease, this compound protected dopaminergic neurons, improved motor performance, and increased dopamine levels.[1][3][7]
Frontotemporal Dementia
In a mouse model of frontotemporal dementia (rTg4510) characterized by mutant tau protein, this compound treatment restored protein synthesis rates and protected against neuronal loss.[8]
Table 1: Efficacy of this compound in Neurodegenerative Disease Models
| Disease Model | Animal | Key Efficacy Outcomes | Reference |
| Prion Disease (Scrapie) | Mouse | Prevented clinical signs, restored memory, significant neuroprotection. | [6] |
| Parkinson's Disease (6-OHDA) | Mouse | Protected dopaminergic neurons, improved motor function, increased dopamine levels. | [1][9] |
| Frontotemporal Dementia (rTg4510) | Mouse | Restored protein synthesis, prevented neuronal loss, reduced brain atrophy. | [8] |
Efficacy in Cancer Models
The UPR is often hijacked by cancer cells to survive stressful conditions within the tumor microenvironment. Therefore, inhibiting the UPR with compounds like this compound has been explored as a potential anti-cancer strategy.
In several human tumor xenograft models, including pancreatic cancer and multiple myeloma, oral administration of this compound's analogue, GSK2656157, resulted in dose-dependent inhibition of tumor growth.[2] Another study showed that this compound can sensitize multidrug-resistant colorectal cancer cells to chemotherapeutic drugs.[10]
Table 2: Efficacy of PERK Inhibitors in Cancer Models
| Cancer Model | Compound | Animal | Key Efficacy Outcomes | Reference |
| Pancreatic Cancer (BxPC3 xenograft) | GSK2656157 | Mouse | Dose-dependent tumor growth inhibition. | [2] |
| Multiple Myeloma (NCI-H929 xenograft) | GSK2656157 | Mouse | Dose-dependent tumor growth inhibition. | [2] |
| Colorectal Cancer (S1-M1-80) | This compound | In vitro | Sensitized cells to mitoxantrone and doxorubicin. | [10] |
Safety Profile of this compound
A significant and consistent safety concern with this compound is its on-target toxicity in the pancreas.[1][2] PERK plays a crucial role in the function of pancreatic β-cells, and its inhibition can lead to pancreatic atrophy, weight loss, and hyperglycemia.[2][3] This pancreatic toxicity has been a major hurdle in the clinical development of this compound.
Table 3: Safety Profile of this compound
| Adverse Effect | Animal Model | Observations | Reference |
| Pancreatic Toxicity | Mouse | Pancreatic atrophy, islet cell degeneration, acinar cell changes. | [2] |
| Weight Loss | Mouse | Significant body weight loss observed during treatment. | [3] |
| Hyperglycemia | Mouse | Elevated blood glucose levels. | [2] |
Comparison with Alternative Therapies
The significant side effects of this compound have prompted the search for alternative strategies to modulate the UPR with a better safety profile.
ISRIB (Integrated Stress Response Inhibitor)
ISRIB is a small molecule that acts downstream of PERK, reversing the effects of eIF2α phosphorylation without directly inhibiting PERK.[1][11] This mechanism is thought to be the reason for its more favorable safety profile, particularly the lack of pancreatic toxicity.[3][4] ISRIB has shown efficacy in models of prion disease and traumatic brain injury.[3]
Trazodone and Dibenzoylmethane
Screening of approved drug libraries identified trazodone, an antidepressant, and dibenzoylmethane, a natural compound, as potential UPR modulators.[11] In mouse models of prion disease and frontotemporal dementia, both compounds showed neuroprotective effects without the pancreatic toxicity observed with this compound.[12]
Table 4: Comparison of this compound with Alternative UPR Modulators
| Compound | Mechanism of Action | Efficacy in Neurodegeneration Models | Key Safety Findings |
| This compound | PERK inhibitor | Effective in prion, Parkinson's, and FTD models. | Pancreatic toxicity, weight loss, hyperglycemia. |
| ISRIB | Reverses eIF2α phosphorylation effects | Effective in prion and traumatic brain injury models. | No reported pancreatic toxicity. |
| Trazodone | UPR modulator | Neuroprotective in prion and FTD models. | No reported pancreatic toxicity. |
| Dibenzoylmethane | UPR modulator | Neuroprotective in prion and FTD models. | No reported pancreatic toxicity. |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Studies
Caption: General Workflow for Preclinical Efficacy Studies.
Detailed Methodologies
Prion Disease Model (Based on Moreno et al., 2013)
-
Animal Model: C57BL/6 mice intracerebrally inoculated with Rocky Mountain Laboratory (RML) scrapie prions.
-
Drug Administration: this compound was administered orally twice daily.
-
Behavioral Tests: Object recognition test for memory assessment and assessment of clinical signs of prion disease (e.g., coat state, posture, gait).
-
Biochemical Analysis: Western blotting for PrPSc (the disease-associated form of the prion protein) and markers of the UPR pathway (p-PERK, p-eIF2α).
-
Histological Analysis: Immunohistochemistry for neuronal loss (NeuN staining) and spongiform changes in the brain.
Parkinson's Disease Model (Based on Mercado et al., 2018)
-
Animal Model: C57BL/6 mice with unilateral intrastriatal injection of the neurotoxin 6-hydroxydopamine (6-OHDA).
-
Drug Administration: this compound was administered orally.
-
Behavioral Assessment: Apomorphine-induced rotation test to assess motor asymmetry.
-
Biochemical Analysis: High-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum. Western blotting for tyrosine hydroxylase (a marker for dopaminergic neurons) and UPR markers.
-
Histological Analysis: Immunohistochemistry for tyrosine hydroxylase to quantify the loss of dopaminergic neurons in the substantia nigra.
Cancer Xenograft Model (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Drug Administration: this compound or its analogues are typically administered orally once or twice daily.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Conclusion
This compound has demonstrated significant long-term efficacy in various preclinical models of chronic diseases, particularly neurodegenerative disorders, by targeting the PERK branch of the Unfolded Protein Response. However, its clinical translation is severely hampered by its on-target pancreatic toxicity. Alternative strategies, such as the downstream modulator ISRIB and repurposed drugs like trazodone and dibenzoylmethane, offer promising avenues for therapeutic intervention with potentially better safety profiles. Further research is warranted to fully elucidate the comparative long-term efficacy and safety of these alternative compounds in a head-to-head manner against this compound in relevant chronic disease models. The off-target effects of this compound on RIPK1 also highlight the importance of thorough target validation and selectivity profiling in drug development.
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small molecule ISRIB suppresses the integrated stress response within a defined window of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of this compound and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A dibenzoylmethane derivative protects dopaminergic neurons against both oxidative stress and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PERK inhibition prevents tau-mediated neurodegeneration in a mouse model of frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PERK signaling with the small molecule this compound prevents neurodegeneration in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. expert reaction to study investigating two repurposed drugs and neurodegeneration in mice | Science Media Centre [sciencemediacentre.org]
Safety Operating Guide
Navigating the Disposal of GSK2606414: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals utilizing the selective PERK inhibitor GSK2606414, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential logistical information and a step-by-step operational plan for the appropriate management of this compound waste.
While specific institutional and local regulations must always be followed, the following procedures are based on general best practices for the disposal of research-grade chemical compounds. The information presented here is intended to supplement, not replace, the detailed guidance found in the official Safety Data Sheet (SDS) for this compound, which should be consulted prior to handling and disposal.
Core Disposal and Decontamination Protocol
The primary objective when disposing of this compound is to prevent its release into the environment and to ensure the safety of all personnel. This involves a multi-step process of waste segregation, containment, and appropriate disposal through a certified hazardous waste management service.
Operational Steps for Disposal:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused solid compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to avoid potential reactions. Do not mix with incompatible materials.
-
-
Containerization:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include the full chemical name ("this compound"), the CAS number (1337531-36-8), and the appropriate hazard symbols as indicated in the SDS.
-
Ensure containers are sealed to prevent spills or volatilization.
-
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
-
-
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (such as ethanol or a detergent solution) followed by a thorough rinse.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which can be relevant for handling and storage prior to disposal.
| Property | Value | Source |
| Molecular Weight | 451.44 g/mol | [1] |
| Formula | C₂₄H₂₀F₃N₅O | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1][2] |
| Solubility (DMSO) | Soluble to 100 mM | [1] |
| Stability | ≥ 4 years (at -20°C) | [2] |
Experimental Protocols
While specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are not publicly available, the general principle is to avoid any chemical treatment of the waste in the laboratory. Such procedures should only be carried out by trained professionals at a licensed waste disposal facility. The stability of the compound at -20°C for at least four years suggests that it is not readily degradable under standard laboratory conditions.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This compound Disposal Workflow
Disclaimer: This information is intended for guidance purposes only and is based on general laboratory safety principles. Always consult the official Safety Data Sheet (SDS) for this compound and adhere to all applicable federal, state, and local regulations for hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance.
References
Personal protective equipment for handling GSK2606414
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling GSK2606414. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risk. This compound is a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) and requires careful handling.[1][2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) detailing all toxicological properties of this compound may not be exhaustively detailed in all publicly available documents, its nature as a potent kinase inhibitor necessitates a stringent approach to personal protection.[5] Similar potent compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5] Therefore, a comprehensive suite of personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory area where the compound is handled. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, particularly when handling stock solutions.[5][6] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[5][6][7] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[5][7][8] |
Note: All disposable PPE should not be reused. Reusable PPE must be thoroughly decontaminated after each use.[6]
Operational Plan: Step-by-Step Handling Protocol
1. Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. An N95 respirator should be used if handling the powder outside of a containment system.[5]
2. Prepare the Workspace: All handling of this compound, especially the weighing of the solid compound and the preparation of stock solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[5][7] The work surface should be covered with absorbent, plastic-backed paper.
3. Weighing the Compound: Utilize a dedicated, calibrated analytical balance located inside the fume hood or BSC. Handle the container with care to avoid generating dust. In the event of a spill, immediately decontaminate the area as described in the decontamination section.
4. Preparing Solutions: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[5] this compound is soluble in DMSO and Ethanol.[2][9] For in vivo experiments, specific formulations using solvents like PEG300, Tween 80, and saline have been described.[10] Ensure all solutions are clearly labeled with the compound name, concentration, date, and your initials.
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Workflow and Signaling Pathway
Below are diagrams illustrating the general experimental workflow for handling this compound and a simplified representation of the PERK signaling pathway it inhibits.
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GSK 2606414 | PERK | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pogo.ca [pogo.ca]
- 7. gerpac.eu [gerpac.eu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound | PERK Inhibitor | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
